Product packaging for Benzo[D]oxazol-2-ylmethanamine(Cat. No.:CAS No. 101333-98-6)

Benzo[D]oxazol-2-ylmethanamine

Cat. No.: B010846
CAS No.: 101333-98-6
M. Wt: 148.16 g/mol
InChI Key: YKUMWOOPDHGKIR-UHFFFAOYSA-N
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Description

Overview of the Benzoxazole (B165842) Chemical Class

Benzoxazoles are a significant class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. These sulfur-free analogues of benzothiazoles are prevalent in various fields, particularly medicinal chemistry, due to their diverse biological activities. The benzoxazole scaffold is a key component in the design of new therapeutic agents, with derivatives showing potential antimicrobial, antifungal, and anticancer properties. researchgate.net Their utility also extends to materials science, where they are incorporated into the structure of functional polymers.

Significance of Benzo[d]oxazol-2-ylmethanamine within Medicinal Chemistry and Organic Synthesis

Within the broader benzoxazole family, this compound serves as a valuable building block in both medicinal chemistry and organic synthesis. Its structural features, including the reactive aminomethyl group, allow for a variety of chemical modifications.

In medicinal chemistry, derivatives of this compound have demonstrated notable antimicrobial activity. Research has shown that certain molecules derived from this scaffold are effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria like Escherichia coli and Salmonella typhi. The mechanism of action is thought to involve the modulation of signaling pathways related to cell growth and apoptosis, which also makes it a subject of interest in the development of potential anticancer therapies. The aminomethyl group can form hydrogen bonds with biological targets, while the benzoxazole core can interact with enzyme active sites, influencing their function.

In the realm of organic synthesis, this compound is a key intermediate. It is used in the construction of more complex heterocyclic structures. For instance, it can be a precursor in the synthesis of substituted imidazole (B134444) derivatives. nih.govmdpi.com

Historical Context of Research on this compound and its Derivatives

Research into benzoxazole derivatives has led to various synthetic methodologies for producing the core structure and its variants. A notable development in the synthesis of related compounds involves the thermal ring transformation of 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols. In this process, benzo[d]oxazol-2-yl(aryl)methanimines are formed as crucial intermediates. nih.govmdpi.com A 2020 study detailed a novel synthetic pathway where these methanimine (B1209239) intermediates undergo an unprecedented dimerization to form substituted imidazole derivatives, highlighting the reactive nature of the benzoxazole system. nih.govmdpi.com

The synthesis of the parent compound, this compound, can be achieved through methods such as the deprotection of N-(2-benzoxazolylmethyl) carbamates. This industrial-scale approach often uses acidic or basic hydrolysis to yield the final product, avoiding the need for harsh reducing agents. Another method involves a solvent-free cyclocondensation of 2-aminophenol (B121084) and thiourea (B124793) to create a benzo[d]oxazole-2-thiol intermediate, which then requires further functionalization to introduce the methanamine group.

Related Benzoxazole Compounds
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compound hydrochloride1072806-65-5C₈H₉ClN₂O184.62
2-(Aminomethyl)benzo[d]oxazole-6-acetonitrileNot AvailableC₁₀H₉N₃ONot Available
2-(aminomethyl)-6-fluoro-1,3-benzoxazole-7-carbonitrileNot AvailableC₉H₆FN₃O191.165
Benzooxazole-2-carbaldehyde62667-25-8C₈H₅NO₂147.133
Benzo[d]oxazol-2-ylmethanol77186-95-9C₈H₇NO₂149.149

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B010846 Benzo[D]oxazol-2-ylmethanamine CAS No. 101333-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzoxazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUMWOOPDHGKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362842
Record name 1-(1,3-Benzoxazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101333-98-6
Record name 1-(1,3-Benzoxazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Methodologies for Benzo D Oxazol 2 Ylmethanamine

Established Synthetic Routes for Benzo[d]oxazol-2-ylmethanamine

Several well-established methods for the synthesis of this compound have been reported, each with its own set of advantages and limitations. These routes often involve the formation of the benzoxazole (B165842) core followed by the introduction or modification of the aminomethyl group at the 2-position.

Reaction of Ortho-Phenylenediamine with Chloroacetic Acid to form 2-(chloromethyl)-1H-benzo[d]imidazole Intermediate, followed by Reaction with Sodium Hydroxide (B78521)

A common approach to synthesizing benzimidazole (B57391) derivatives, which can be conceptually related to benzoxazoles, involves the condensation of ortho-phenylenediamine with chloroacetic acid. nih.govijsrst.com This reaction, typically carried out in an acidic medium such as 4M HCl, leads to the formation of a 2-(chloromethyl)-1H-benzo[d]imidazole intermediate. nih.gov The reaction mixture is refluxed and then neutralized to precipitate the intermediate. nih.gov Subsequent treatment of this intermediate with a base like sodium hydroxide can lead to the desired amine, although this specific transformation to this compound is not explicitly detailed in the provided search results. The synthesis of 2-chloromethyl benzimidazole derivatives has been achieved using microwave assistance, which can significantly reduce reaction times. ijsrst.com

ReactantsReagents/CatalystsIntermediateFinal ProductReference
o-Phenylenediamine, Chloroacetic Acid4M HCl, Sodium Hydroxide2-(chloromethyl)-1H-benzo[d]imidazoleThis compound (by analogy) nih.gov

Reduction of 2-Nitromethylbenzoxazoles to obtain this compound

The reduction of 2-nitromethylbenzoxazoles presents a direct route to this compound. researchgate.net This method involves the initial synthesis of the 2-nitromethylbenzoxazole precursor, which is then subjected to reduction. The synthesis of 2-nitromethylbenzoxazoles can be accomplished through double vinylic substitution reactions. researchgate.net The subsequent reduction of the nitro group to an amine affords this compound. researchgate.net This method is particularly useful as the 2-nitromethylbenzoxazole intermediates themselves have shown phytotoxic activity. researchgate.net

Starting MaterialReaction TypeProductReference
2-NitromethylbenzoxazoleReductionThis compound researchgate.net

Cyclocondensation of Ortho-Aminophenols with Carboxylic Acid Derivatives or Thioureas

The cyclocondensation of ortho-aminophenols with various reagents is a cornerstone for the synthesis of the benzoxazole core. ijpbs.com This can be achieved with carboxylic acid derivatives under acidic conditions. ijpbs.com For instance, the reaction of o-aminophenol with carboxylic acids in the presence of a catalyst like propylphosphonic anhydride (B1165640) under microwave irradiation facilitates cyclization. ijpbs.com Another approach involves the use of thioureas. A solvent-free method utilizes the heating of 2-aminophenol (B121084) and thiourea (B124793) to 200°C to form benzo[d]oxazole-2-thiol, which would then require further functionalization to yield the desired methanamine.

ReactantsReagents/ConditionsIntermediate/ProductReference
o-Aminophenol, Carboxylic AcidPropylphosphonic anhydride, MicrowaveSubstituted Benzoxazole ijpbs.com
o-Aminophenol, Thiourea200°C, Solvent-freeBenzo[d]oxazole-2-thiol

Synthesis from Carbamic Acid, N-(2-benzoxazolylmethyl)-, Phenylmethyl Ester

A reliable method for obtaining this compound involves the deprotection of a carbamate-protected precursor. chemicalbook.com Specifically, Carbamic acid, N-(2-benzoxazolylmethyl)-, phenylmethyl ester can be hydrolyzed under either acidic or basic conditions to yield the target compound. Acidic hydrolysis is typically performed using 6M HCl under reflux, while basic hydrolysis can be achieved with 2M NaOH at elevated temperatures. This method is advantageous as it avoids the use of harsh reducing agents and demonstrates good functional group tolerance.

Starting MaterialReagents/ConditionsProductReference
Carbamic acid, N-(2-benzoxazolylmethyl)-, phenylmethyl esterAcidic Hydrolysis: 6M HCl, refluxThis compound
Carbamic acid, N-(2-benzoxazolylmethyl)-, phenylmethyl esterBasic Hydrolysis: 2M NaOH, 80°CThis compound

Preparation via Z-Gly-OH and o-Hydroxyaniline Coupling

A peptide chemistry-based approach offers another route to this compound. nih.gov This method begins with the mixed carbonic anhydride coupling of Z-Gly-OH (N-benzyloxycarbonylglycine) with o-hydroxyaniline (2-aminophenol). nih.gov The resulting amide intermediate is then cyclized and dehydrated in refluxing propionic acid to form the benzoxazole ring, yielding Z-NH-CH2-Boa (Benzyl (benzo[d]oxazol-2-yl)methylcarbamate). nih.gov The final step involves the removal of the Z (benzyloxycarbonyl) protecting group via catalytic hydrogenation to afford the desired this compound. nih.gov

ReactantsKey StepsIntermediateFinal ProductReference
Z-Gly-OH, o-Hydroxyaniline1. Mixed carbonic anhydride couplingAmide intermediateThis compound nih.gov
2. Cyclization/dehydration in propionic acidZ-NH-CH2-Boa
3. Catalytic hydrogenation (Z-deprotection)

Advanced Synthetic Strategies for this compound and its Analogues

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of benzoxazole derivatives, including analogues of this compound. These strategies often focus on improving yields, reducing reaction times, and employing more environmentally friendly conditions.

Recent advancements in the synthesis of benzoxazoles frequently utilize 2-aminophenol as a key precursor in reactions with a variety of partners such as aldehydes, ketones, and alcohols under different catalytic systems. researchgate.netrsc.org These include nanocatalysts, metal catalysts, and ionic liquid catalysts. researchgate.netrsc.org For instance, the condensation of 2-aminophenol with aldehydes can be catalyzed by zinc acetate (B1210297), offering an efficient and environmentally friendly route to 2-substituted benzoxazoles. amazonaws.com

Furthermore, innovative ring-transformation reactions have been developed. One such method involves the thermolysis of 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols, which leads to the formation of benzo[d]oxazol-2-yl(aryl)methanimines as key intermediates. nih.govmdpi.com These intermediates can then undergo further transformations to yield more complex structures. nih.govmdpi.com

The derivatization of the this compound core is also an area of active research. For example, the primary amine can be reacted with various electrophiles to introduce a wide range of substituents, leading to libraries of compounds for biological screening. nih.gov

StrategyReactantsCatalyst/ConditionsProduct TypeReference
Catalytic Condensation2-Aminophenol, AldehydesZinc Acetate2-Substituted Benzoxazoles amazonaws.com
Ring Transformation2-((4-aryl-5H-1,2,3-dithiazol-5-ylidene)amino)phenolsThermolysisBenzo[d]oxazol-2-yl(aryl)methanimines nih.govmdpi.com
DerivatizationThis compoundVarious ElectrophilesN-Substituted Analogues nih.gov

One-Pot Tandem Cyclization Methods

One-pot tandem reactions provide an efficient route to synthesize related quinazoline (B50416) structures. For instance, the reaction of (2-aminophenyl)methanols with aldehydes in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN) yields 2-arylquinazolines in moderate to excellent yields. nih.gov This method demonstrates compatibility with a broad range of functional groups, highlighting its practicality. nih.gov Another one-pot, two-step method involves a phosphate-assisted acylation of 1-arylpropan-2-ones with a carboxylic acid, followed by hydrazine (B178648) cyclization to produce 2,3-benzodiazepines. rsc.org This approach is notable for its tolerance of an unprotected amino group. rsc.org

A silver triflimide catalyzed one-pot protocol has been developed for the diastereoselective synthesis of dihydrobenzoxepines. chemrxiv.org This method utilizes vinyl diazo compounds as 5-carbon synthons in a formal (5+2)-cycloaddition with ketones. chemrxiv.org

Metal-Catalyzed Synthetic Approaches

Transition metal catalysis is a powerful tool for synthesizing nitrogen-containing heterocyclic compounds. mdpi.com Various metals, including palladium, copper, nickel, iridium, and iron, have been employed to construct benzoxazole and related heterocyclic frameworks. rsc.orgmdpi.comnih.gov

A rhodium-catalyzed coupling-cyclization of isocyanides with 2-azidophenyloxyacrylates has been developed for the synthesis of N-(3-substituted benzo[d]oxazol-2(3H)-ylidene)amines. rsc.org This reaction allows for the divergent synthesis of two significant N-heterocycles in a single step from readily available starting materials. rsc.org

Palladium complexes of dendronized amine polymers have been used as catalysts for the synthesis of benzoxazoles. rsc.org Nickel(II) complexes of benzoyl hydrazones also serve as effective catalysts for the intramolecular cyclization of 2-aminophenol and aromatic aldehydes, providing high yields with low catalyst loading. rsc.org Furthermore, a titania-supported iridium catalyst has been developed for the acceptor-less dehydrogenative synthesis of 2-substituted benzoxazoles from 2-aminophenol and primary alcohols. rsc.org

CatalystReactantsProductYieldReference
RhodiumIsocyanides, 2-azidophenyloxyacrylatesN-(3-substituted benzo[d]oxazol-2(3H)-ylidene)aminesNot specified rsc.org
Palladium complexes2-aminophenol, various partnersBenzoxazolesNot specified rsc.org
Nickel(II) complexes2-aminophenol, aromatic aldehydes2-aryl benzoxazoles87-94% rsc.org
Titania-supported Iridium2-aminophenol, primary alcohols2-substituted benzoxazolesDecent yields rsc.org

Nanocatalyst-Mediated Synthesis

Nanocatalysis has emerged as a highly efficient and sustainable approach in chemical synthesis, offering advantages such as high selectivity, fast reaction rates, and recyclability. researchgate.net

A study details the use of a Calcium-Zincate (CaZnO₂) nanocatalyst for the synthesis of 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives from 2-aminobenzenethiol and substituted 5-phenylisoxazole-3-carbaldehydes. nih.gov This nanocatalyst is cost-effective, reusable, and maintains its catalytic activity over several cycles. nih.gov

In another example, nickel oxide (NiO) nanoparticles have been employed as a heterogeneous catalyst for the synthesis of 2-aryl substituted benzothiazoles from o-amino thiophenol and aryl aldehydes in water. rasayanjournal.co.in This method is environmentally friendly and the catalyst is easily recoverable. rasayanjournal.co.in Similarly, Pd(II)/TCH@SBA-15 nanocomposites have been used for the three-component synthesis of 3-benzimidazolyl or benzothiazoleyl-1,3-thiazolidin-4-ones. frontiersin.org

NanocatalystReactantsProductKey FeaturesReference
Calcium-Zincate (CaZnO₂)2-aminobenzenethiol, 5-phenylisoxazole-3-carbaldehydes3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivativesCost-effective, reusable nih.gov
Nickel Oxide (NiO)o-amino thiophenol, aryl aldehydes2-aryl substituted benzothiazolesHeterogeneous, eco-friendly solvent (water) rasayanjournal.co.in
Pd(II)/TCH@SBA-152-aminobenzimidazole/2-aminobenzothiazole (B30445), aromatic aldehydes, thioglycolic acid3-benzimidazolyl/benzothiazoleyl-1,3-thiazolidin-4-onesHigh activity, recyclable frontiersin.org

Ionic Liquid Catalyzed Reactions

Ionic liquids (ILs) have gained attention as green catalysts due to their unique properties like high thermal stability and negligible vapor pressure. researchgate.net Acidic ionic liquids, such as triethylammonium (B8662869) hydrogen sulfate (B86663) and 2-pyrrolidonium hydrogen sulfate, have been shown to efficiently catalyze the three-component reaction for the synthesis of 1-((benzo[d]thiazol-2-ylamino)(aryl)-methyl)naphthalen-2-ol derivatives under solvent-free conditions. scielo.org.zaresearchgate.net These catalysts are inexpensive, easy to handle, and reusable. scielo.org.za

A facile and efficient method for the direct oxidative amination of benzoxazoles has been developed using the heterocyclic ionic liquid 1-butylpyridinium (B1220074) iodide as a catalyst. researchgate.netmdpi.com This reaction proceeds at room temperature and provides good to excellent yields of 2-aminobenzoxazoles. researchgate.netmdpi.com The catalyst can be recycled and reused multiple times with similar efficacy. researchgate.netmdpi.com

A metal-free strategy for synthesizing benzo[a]carbazoles from 2-phenylindole (B188600) derivatives and bio-renewable acetol has been developed using a sulfone-containing Brönsted acidic ionic liquid as the catalyst in an aqueous biphasic system. cjcatal.com This protocol is efficient and the catalyst can be reused multiple times without a significant loss in activity. cjcatal.com

Thermolysis-Based Pathways

Thermolysis provides a synthetic route to this compound and its derivatives. A key pathway involves the thermal ring transformation of 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols. nih.govmdpi.com This process leads to the formation of benzo[d]oxazol-2-yl(aryl(thienyl))methanimines as crucial intermediates. nih.govmdpi.com The subsequent dimerization of these methanimine (B1209239) derivatives results in the formation of an imidazole (B134444) ring. nih.govmdpi.com The proposed mechanism involves the opening of one benzoxazole ring followed by an intermolecular nucleophilic attack. nih.govmdpi.com

Thermolysis of N-arylthiophene-2-carboxamidoxime derivatives at high temperatures (200–250 °C) yields a variety of heterocyclic compounds, including imidazole and oxazole (B20620) derivatives. researchgate.net

Derivatization Reactions of this compound

Derivatization is a technique used to modify the chemical structure of a compound to enhance its properties for analysis or to create new functionalities. sigmaaldrich.comresearchgate.net

Oxidation Reactions and Corresponding Oxide Formation

This compound can undergo oxidation to form the corresponding oxides. Common oxidizing agents such as potassium permanganate (B83412) and hydrogen peroxide can be used for this transformation. The amine group can also be stabilized against oxidation through salt formation, which improves shelf stability. vulcanchem.com

Synthesis and Derivatization of this compound: A Review of Chemical Methodologies

Introduction

This compound is a heterocyclic amine distinguished by a benzoxazole core attached to a methanamine group. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and versatile chemical reactivity associated with the benzoxazole scaffold. This article explores key methodologies for the synthesis and derivatization of this compound, focusing on reduction reactions, nucleophilic substitutions, Schiff base and formazan (B1609692) formation, alkylation and acylation strategies, and its functionalization for prodrug development.

2 Reduction Reactions to Amine Derivatives

Reduction reactions are a fundamental strategy for the synthesis of this compound and its derivatives. These reactions typically involve the conversion of a precursor functional group, such as a nitrile or an oxime, into the primary amine of the target molecule. The choice of reducing agent and reaction conditions is critical to achieve high yields and selectivity.

Commonly employed reducing agents include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. For instance, the reduction of 2-cyanobenzoxazole provides a direct route to this compound. This method is effective but requires careful handling of the highly reactive LiAlH4.

Catalytic hydrogenation offers a milder alternative. Using catalysts such as palladium on carbon (Pd/C) or Raney nickel, the nitrile group can be selectively reduced under a hydrogen atmosphere. The efficiency of this method is dependent on factors like catalyst loading, hydrogen pressure, and solvent choice.

Another approach involves the reduction of oximes derived from 2-acylbenzoxazoles. These oximes can be reduced to the corresponding primary amine using various reducing agents, including sodium borohydride (B1222165) in the presence of a transition metal salt or catalytic hydrogenation.

The term "reduction reaction" refers to a chemical process that involves the gain of electrons by a substance. byjus.comopentextbc.ca In the context of synthesizing amine derivatives, this typically means the addition of hydrogen atoms or the removal of oxygen atoms from the precursor molecule. byjus.com

3 Nucleophilic Substitution Reactions of the Methanamine Group

The methanamine group of this compound is a key site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. ebsco.com These reactions are fundamental to diversifying the structure of the parent compound for various applications. ebsco.com

In a typical nucleophilic substitution reaction, a nucleophile, an electron-rich species, attacks the electrophilic carbon atom of the methanamine group, leading to the displacement of a leaving group. The primary amine itself can act as a nucleophile in reactions with suitable electrophiles.

For example, the reaction of this compound with alkyl halides or acyl chlorides results in the formation of N-alkylated and N-acylated derivatives, respectively. These reactions are often carried out in the presence of a base to neutralize the acid generated during the reaction.

The reactivity of the methanamine group can be modulated by the choice of solvent and reaction temperature. Polar aprotic solvents are often preferred as they can solvate the cation without strongly interacting with the nucleophile, thus enhancing its reactivity.

4 Formation of Schiff Bases and Formazan Derivatives

The primary amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netambeed.com This reaction is typically catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate followed by dehydration. orgchemres.org

The general reaction for Schiff base formation is as follows: R-NH2 + R'CHO ⇌ R-N=CHR' + H2O

These Schiff bases are valuable intermediates in organic synthesis and can be further modified. For instance, they can be reduced to secondary amines or used as ligands in coordination chemistry.

Formazan derivatives can be synthesized from the corresponding Schiff bases. orgchemres.orgresearchgate.netrjeid.com This process generally involves the coupling of a diazonium salt with a Schiff base in a basic medium. orgchemres.orgresearchgate.net The diazonium salt is typically prepared by treating an aromatic amine with sodium nitrite (B80452) and a strong acid at low temperatures. orgchemres.org The resulting formazans are intensely colored compounds and have been investigated for their biological activities. orgchemres.orgresearchgate.net

5 Alkylation and Acylation Strategies

Alkylation and acylation of the methanamine group in this compound are important strategies for creating a diverse library of derivatives. nih.govresearchgate.net These reactions target the nucleophilic nitrogen atom of the primary amine.

Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting this compound with an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism. The use of a base is often necessary to scavenge the hydrohalic acid byproduct. Phase-transfer catalysis can be employed to facilitate the reaction between an aqueous and an organic phase, which can be particularly useful for certain alkylating agents. beilstein-journals.org

Acylation is the process of introducing an acyl group (R-C=O) to the amine. This is typically accomplished by using acylating agents such as acyl chlorides or acid anhydrides. The reaction is a nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. Pyridine or another non-nucleophilic base is commonly added to the reaction mixture to neutralize the acid formed. N-acylated benzoxazoles have shown potential as anti-inflammatory agents. nih.gov

6 Functionalization for Prodrug Development

The development of prodrugs is a strategy used to overcome undesirable properties of a pharmacologically active compound, such as poor solubility or lack of site-specificity. humanjournals.comijpcbs.com this compound can be functionalized to create prodrugs that, upon in vivo biotransformation, release the active parent drug. epo.orgmdpi.com

The primary amine group of this compound is a key handle for prodrug design. It can be modified to form various linkages, such as amides or carbamates, which are susceptible to enzymatic or chemical cleavage in the body.

For example, acylation of the amine with a biocompatible carboxylic acid can yield an amide prodrug. The rate of hydrolysis of this amide bond can be tuned by modifying the structure of the attached carboxylic acid, thereby controlling the release profile of the active drug.

Another approach involves linking the amine to a carrier molecule, such as a peptide or a phosphate (B84403) group, to improve its targeting or solubility. humanjournals.commdpi.com For instance, the formation of a phosphate prodrug can significantly enhance the aqueous solubility of a parent drug. mdpi.com The design of such prodrugs requires a careful balance between stability during storage and efficient conversion to the active drug at the desired site of action. ijpcbs.com

Biological Activity and Pharmacological Potential of Benzo D Oxazol 2 Ylmethanamine Derivatives

Antimicrobial Efficacy

The core structure of Benzo[d]oxazol-2-ylmethanamine has proven to be a versatile scaffold for the development of potent antimicrobial agents. Its derivatives have been extensively evaluated against a wide array of pathogens, including both bacteria and fungi. The antimicrobial action is thought to arise from the disruption of bacterial cell wall synthesis and the inhibition of crucial metabolic pathways.

Derivatives of this compound have shown considerable activity against Gram-positive bacteria such as Staphylococcus aureus. In some studies, the minimum inhibitory concentration (MIC) values for certain derivatives were as low as 5.08 µM, indicating potent antibacterial action that is comparable to some established antibiotics. Research has also demonstrated that some N-substituted 3-(benzo[d]oxazol-2-yl)-3-(4-fluorophenyl) propenamide derivatives exhibit in-vitro antimicrobial activity against Staphylococcus aureus. researchgate.net Furthermore, a series of benzoxazole-linked 1,4-disubstituted 1,2,3-triazoles were screened for their antibacterial activity against S. aureus, with some compounds showing moderate to good activity. ias.ac.in

The antimicrobial spectrum of this compound derivatives extends to Gram-negative bacteria, including clinically relevant strains like Escherichia coli and Salmonella typhi. Studies have reported significant activity against these pathogens, with some derivatives exhibiting inhibition zones larger than standard antibiotics. For instance, certain derivatives have shown potent inhibitory activity against E. coli. researchgate.net Additionally, some 2-(benzo[d]oxazol/benzo[d]imidazol-2-ylthio)-N-(9H-fluoren-9-yl)acetamide derivatives have been investigated for their activity against Salmonella typhimurium and Escherichia coli. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

CompoundBacterial StrainActivity
Derivative 17Staphylococcus aureusInhibition Zone: 23 mm
Derivative 18Escherichia coliInhibition Zone: 24 mm
Ampicillin (Standard)Salmonella typhiInhibition Zone: 22 mm

Source: Adapted from antimicrobial evaluation studies.

In addition to their antibacterial effects, derivatives of this scaffold have demonstrated promising antifungal properties against various fungal strains, including Candida albicans and Aspergillus niger. researchgate.net Some synthesized imidazole (B134444) and triazole derivatives have shown excellent in-vitro antifungal activity against a range of fungi, including several Candida species. researchgate.net The antifungal activity of some benzo[g]quinazolines against C. albicans has also been investigated, with some compounds showing good effects in comparison to fluconazole. nih.gov Furthermore, pyrazole (B372694) derivatives have been found to be active against Candida albicans and Aspergillus niger. nih.gov

Research into the structure-activity relationships (SAR) of this compound derivatives has provided valuable insights for optimizing their antimicrobial efficacy. Studies have shown that the nature and position of substituents on the benzoxazole (B165842) ring system play a crucial role in determining the antimicrobial potency. For instance, the presence of electron-withdrawing groups, such as halides, at specific positions can enhance the activity. nih.gov The investigation of a large group of 3-(2-benzoxazol-5-yl)alanine derivatives revealed that substituents at positions 2 and 5 of the benzoxazole ring are particularly important for biological activity. nih.gov

The antimicrobial activity of this compound derivatives is believed to be multifactorial. One proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in microbial metabolic pathways. researchgate.net Another suggested mechanism is the disruption of bacterial cell wall synthesis. Molecular docking studies have also been employed to visualize the interactions between these compounds and their protein targets, providing further insights into their mode of action. researchgate.net

Anticancer and Antitumor Properties

The pharmacological potential of this compound derivatives extends to oncology, with numerous studies exploring their anticancer and antitumor properties. These compounds have shown the ability to inhibit the proliferation of various cancer cell lines, in some cases outperforming standard chemotherapeutic agents.

A series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives were synthesized and screened for their anticancer activities against HeLa, IMR-32, and MCF-7 cancer cell lines, showing dose-dependent inhibition of cell growth. nih.gov Some of these compounds had IC50 values comparable to the standard anticancer agent cisplatin. nih.gov Another study on novel benzothiazole (B30560), benzimidazole (B57391), and benzoxazole derivatives also demonstrated their potential as antitumor agents through in-vitro biological evaluation. mdpi.com Furthermore, the antitumor properties of novel 2-(1H-benzoimidazol-2-yl and 2-benzothiazol-2-yl)-3-(5-phenylfuran-2-yl)-acrylonitriles derivatives have been described. rjptonline.org

Table 2: Anticancer Activity of a Selected this compound Derivative

CompoundCancer Cell LineIC50 (µM)
W17Various4.12
5-Fluorouracil (Standard)Colon Cancer7.69

Source: Adapted from anticancer activity assessment studies. The mechanism of action is thought to involve the modulation of signaling pathways related to cell growth and apoptosis.

Cytotoxic Effects on Various Cancer Cell Lines

This compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Research has documented their activity against breast cancer (MCF-7), lung cancer (A549), prostate cancer (PC3), colon cancer (HT-29, HCT-116), and another breast cancer line (MDA 468). nih.govnih.govnih.govnih.govpreprints.orgresearchgate.net The inhibitory concentrations (IC₅₀) of these compounds, which represent the concentration required to inhibit the growth of 50% of the cancer cells, have been found to be in the micromolar range, indicating potent activity. nih.gov For instance, certain derivatives have shown IC₅₀ values as low as 3.22 µM against liver cancer cells (HepG2) and 4.05 µM against MCF-7 breast cancer cells. nih.gov In some cases, the efficacy of these derivatives has been shown to surpass that of standard chemotherapeutic drugs like 5-fluorouracil.

Table 1: Cytotoxic Activity of this compound Derivatives against Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
This compound Derivative (unspecified) Various 4.12
5-fluorouracil (standard) Colon Cancer 7.69
N-(benzo[d]oxazol-2-yl)-2-(2-oxoindolin-3-ylidene)hydrazinecarboxamide derivatives HeLa, IMR-32, MCF-7 Not specified nih.gov
Benzoxazole Derivative 14i HepG2 3.22 ± 0.13 nih.gov
Benzoxazole Derivative 14i MCF-7 6.94 ± 0.22 nih.gov
Benzoxazole Derivative 14a HepG2 3.95 ± 0.18 nih.gov
Benzoxazole Derivative 14a MCF-7 4.054 ± 0.17 nih.gov
Benzoxazole Derivative 12l HepG2 10.50 nih.gov
Benzoxazole Derivative 12l MCF-7 15.21 nih.gov
Sorafenib (standard) HepG2 5.57 nih.gov
Sorafenib (standard) MCF-7 6.46 nih.gov

Induction of Apoptosis via Specific Signaling Pathways

A key mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Research indicates that these compounds can trigger apoptosis by modulating critical signaling pathways within cancer cells. One such pathway is the Akt/GSK-3β/NF-κB pathway, which plays a crucial role in cell survival and proliferation. nih.gov

By promoting the phosphorylation of Akt and glycogen (B147801) synthase kinase (GSK-3β), and subsequently decreasing the expression of nuclear factor-κB (NF-κB), these derivatives can disrupt the survival signals that cancer cells rely on. nih.gov This disruption leads to the activation of the apoptotic cascade. Evidence for apoptosis induction includes the arrest of the cell cycle, particularly in the Pre-G1 phase, and a significant increase in the levels of caspase-3, a key executioner enzyme in apoptosis. nih.gov Some derivatives have been shown to increase caspase-3 levels by as much as 4.8-fold compared to control cells. nih.gov The process often involves the intrinsic mitochondrial pathway, characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. plos.orgfrontiersin.org

Inhibition of Cell Growth and Proliferation

This compound derivatives effectively inhibit the growth and proliferation of cancer cells. This anti-proliferative activity is a direct consequence of their cytotoxic and pro-apoptotic effects. Studies have shown a dose-dependent inhibition of cell growth, where increasing concentrations of the compounds lead to a greater reduction in cancer cell viability. nih.gov For example, one potent derivative, compound 8g, was found to effectively suppress the proliferation and migration of colorectal cancer cells. nih.gov This inhibition of proliferation is a critical aspect of their potential as anticancer agents.

Structure-Activity Relationships (SAR) for Anticancer Efficacy

The exploration of structure-activity relationships (SAR) is crucial for optimizing the anticancer efficacy of this compound derivatives. SAR studies investigate how modifications to the chemical structure of the benzoxazole core and its substituents influence biological activity.

Key findings from SAR studies include:

Substitutions on the Benzoxazole Ring: Modifications at specific positions, such as the 5-position, can significantly enhance anticancer activity in certain cell lines. For instance, derivatives with a 5-methylbenzo[d]oxazole moiety have shown potent activity. nih.gov

Aromatic Substituents: The nature and position of substituents on the aryl groups attached to the benzoxazole scaffold are critical. Halogen substitutions, particularly at the C5 position of the isatin (B1672199) moiety in some hybrid molecules, have been shown to be more potent than those at the C7 position. nih.gov

Side Chains: The type of side chain attached to the core structure can dramatically alter the compound's potency and selectivity. For example, the presence of a piperidine (B6355638) group in certain 2-aryl-6-carboxamide benzoxazole derivatives resulted in more effective AChE inhibition compared to other alkyl or morpholino groups. scispace.com

Modulation of Key Molecular Targets

The anticancer activity of this compound derivatives stems from their ability to interact with and modulate the function of specific molecular targets within cancer cells. These targets are often enzymes or receptors that are critical for cancer cell survival and proliferation.

Identified molecular targets include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Some derivatives have been designed as potent inhibitors of VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels that supply tumors). nih.govnih.govnih.gov By inhibiting VEGFR-2, these compounds can cut off the tumor's blood supply, thereby hindering its growth.

Traf2- and Nck-interacting kinase (TNIK): A specific derivative, compound 8g, has been identified as a potent inhibitor of TNIK, a kinase implicated in colorectal cancer. nih.gov Inhibition of TNIK disrupts the Wnt signaling pathway, which is often aberrantly activated in this type of cancer. nih.gov

Tubulin: While not directly a this compound, related benzofuran (B130515) derivatives have shown potent tubulin polymerization inhibition, a mechanism shared by several successful chemotherapy drugs. This suggests a potential avenue for future derivatization.

Neuroprotective Effects

In addition to their anticancer properties, this compound derivatives have shown promise as neuroprotective agents, particularly in the context of Alzheimer's disease.

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

A significant aspect of the neuroprotective potential of these derivatives lies in their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Several novel series of Benzo[d]oxazole derivatives have been synthesized and evaluated for their anticholinesterase activity. nih.gov Certain compounds have demonstrated potent inhibition of both AChE and BuChE, with IC₅₀ values in the low micromolar range. nih.gov For example, compounds 6a and 6j from one study strongly inhibited AChE and BuChE with IC₅₀ values of 1.03-1.35 µM and 6.6-8.1 µM, respectively. nih.gov Molecular docking studies have suggested that these compounds bind to the active sites of the enzymes primarily through hydrophobic and pi-pi stacking interactions. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Benzo[d]oxazole Derivatives

Compound Target Enzyme IC₅₀ (µM) Reference
6a AChE 1.03-1.35 nih.gov
6a BuChE 6.6-8.1 nih.gov
6j AChE 1.03-1.35 nih.gov
6j BuChE 6.6-8.1 nih.gov

Attenuation of β-Amyloid-Induced Neurotoxicity in PC12 Cells

Certain benzo[d]oxazole derivatives have demonstrated significant neuroprotective effects against β-amyloid (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease. mdpi.comnih.gov In vitro studies utilizing PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, have been instrumental in evaluating this potential. When these cells are exposed to Aβ peptides, such as Aβ₂₅₋₃₅, they exhibit increased neurotoxicity. mdpi.com

Research has shown that a series of novel synthetic substituted benzo[d]oxazole-based derivatives can potently reduce this Aβ-induced neurotoxicity. mdpi.com One particular derivative, designated as compound 5c, was found to be non-toxic to the cells at concentrations up to 30 μg/mL and significantly enhanced the viability of PC12 cells that had been treated with Aβ₂₅₋₃₅. mdpi.comnih.gov This protective effect was observed at concentrations of 1.25, 2.5, and 5 μg/mL. mdpi.comnih.gov The findings indicate that these compounds can effectively shield neuronal-like cells from the damaging effects of β-amyloid. mdpi.com

Table 1: Neuroprotective Effect of Compound 5c on Aβ₂₅₋₃₅-Induced PC12 Cells

Compound Concentration (μg/mL) Effect Source
5c 1.25 Significantly increased cell viability mdpi.com, nih.gov
5c 2.5 Significantly increased cell viability mdpi.com, nih.gov
5c 5.0 Significantly increased cell viability mdpi.com, nih.gov

Modulation of Akt/GSK-3β/NF-κB Signaling Pathway in Neurodegeneration Models

The neuroprotective capabilities of benzo[d]oxazole derivatives are closely linked to their ability to modulate critical intracellular signaling pathways implicated in neurodegeneration. mdpi.com The PI3K/Akt/GSK-3β pathway is a key cascade that regulates cell survival and apoptosis. scientificarchives.com In Alzheimer's disease models, Aβ accumulation disrupts this pathway, leading to neuronal death. frontiersin.org

Western blot analysis has revealed that compound 5c can effectively modulate this pathway in Aβ₂₅₋₃₅-induced PC12 cells. mdpi.comnih.gov Specifically, treatment with compound 5c promoted the phosphorylation of both Akt and glycogen synthase kinase-3β (GSK-3β). mdpi.com Phosphorylation of Akt activates it, allowing it to in turn phosphorylate and inhibit GSK-3β. uam.es The inhibition of GSK-3β is considered a crucial therapeutic target as its overactivity contributes to tau hyperphosphorylation and Aβ production. frontiersin.orguam.es

Furthermore, compound 5c was found to decrease the expression of nuclear factor-κB (NF-κB), a transcription factor that plays a significant role in inflammatory responses and apoptosis. mdpi.comnih.gov By promoting the pro-survival Akt/GSK-3β signaling and inhibiting the pro-inflammatory NF-κB pathway, these benzo[d]oxazole derivatives demonstrate a multi-faceted mechanism for neuroprotection. mdpi.com

Reduction of Tau Protein Hyperphosphorylation

A primary pathological feature of Alzheimer's disease is the formation of neurofibrillary tangles, which are composed of hyperphosphorylated tau protein. nih.gov The tau protein normally functions to stabilize microtubules in neurons, but when it becomes hyperphosphorylated, it detaches from microtubules and aggregates, leading to neuronal dysfunction and death. nih.gov Glycogen synthase kinase-3β (GSK-3β) is a primary kinase responsible for the phosphorylation of tau. frontiersin.orguam.es

Studies have demonstrated that benzo[d]oxazole derivative 5c can reduce the hyperphosphorylation of tau protein in PC12 cells exposed to Aβ₂₅₋₃₅. mdpi.comnih.gov This effect is a direct consequence of its ability to modulate the Akt/GSK-3β signaling pathway. mdpi.com By promoting the inhibitory phosphorylation of GSK-3β, compound 5c effectively reduces the activity of this kinase, thereby decreasing the subsequent phosphorylation of tau protein. mdpi.comnih.gov This action helps to prevent the cascade of events that leads to the formation of neurofibrillary tangles. mdpi.com

Impact on Receptors for Advanced Glycation End Products (RAGE) and BACE1

The interaction of β-amyloid with the Receptor for Advanced Glycation End Products (RAGE) is a key event that triggers oxidative stress and inflammatory responses in the brain, contributing to neurodegeneration. mdpi.com Additionally, the β-site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1) is the rate-limiting enzyme in the production of Aβ peptides from the amyloid precursor protein. frontiersin.orgnih.gov Therefore, inhibiting RAGE and BACE1 is a rational therapeutic strategy for Alzheimer's disease. nih.gov

Research findings have shown that the benzo[d]oxazole derivative 5c can decrease the expression of both RAGE and BACE1 in Aβ₂₅₋₃₅-induced PC12 cells. mdpi.comnih.gov The reduction in BACE1 expression suggests that these compounds can lower the production of toxic Aβ peptides, addressing a root cause of the disease pathology. mdpi.com The simultaneous decrease in RAGE expression indicates an ability to mitigate the downstream inflammatory and neurotoxic consequences of Aβ that is already present. mdpi.com This dual-action mechanism highlights the therapeutic potential of this class of compounds. mdpi.comnih.gov

Herbicidal and Phytotoxic Activity

Benzoxazole derivatives, including this compound, have been investigated for their potential as herbicidal agents, demonstrating notable phytotoxic effects on various plant species. researchgate.netresearcher.life

Inhibition of Seed Germination

A range of synthesized benzoxazole compounds, including 2-nitromethylbenzoxazoles and this compound, have exhibited biological activity affecting seed germination. researchgate.netresearcher.life Studies have evaluated their phytotoxicity against several plant species, including both monocots and dicots. researchgate.netresearchgate.net The results indicate that all the synthesized compounds showed some level of inhibitory activity on seed germination across the tested species. researchgate.netunila.edu.br This suggests that the benzoxazole scaffold is a crucial element for this biological activity. researchgate.netresearcher.life

Phytotoxic Effects on Plant Species (e.g., Allium cepa, Solanum lycopersicum, Cucumis sativus, Sorghum bicolor)

The phytotoxic effects of benzoxazole derivatives have been specifically evaluated on onion (Allium cepa), tomato (Solanum lycopersicum), cucumber (Cucumis sativus), and sorghum (Sorghum bicolor). researchgate.netresearchgate.netunila.edu.br These assays measure parameters such as the inhibition of radicle and shoot growth.

For instance, this compound (referred to as compound 4 in one study) was tested for its herbicidal effects. researchgate.net While specific percentage inhibition values for this exact compound are part of a broader study, related 2-nitromethylbenzoxazole derivatives showed significant activity. researchgate.net Notably, 5-chloro-2-(nitromethyl)benzo[d]oxazole exhibited higher inhibition than a commercial herbicide against all four tested plant species. researchgate.net Another derivative inhibited the radicle length of A. cepa by 80% at a concentration of 100 μM. researchgate.net These findings underscore the potential of the benzoxazole chemical class in the development of new herbicides. researchgate.netnih.gov

Table 2: Phytotoxic Activity of Selected Benzoxazole Derivatives

Compound Plant Species Effect (at 1000 μM) Source
Compound 5 Sorghum bicolor 76% inhibition of aerial parts researchgate.net
Compound 5 Allium cepa 67% inhibition of aerial parts researchgate.net
Compound 12 Sorghum bicolor 80% inhibition of shoots researchgate.net
Compound 12 Sorghum bicolor 71% inhibition of radicles researchgate.net

Note: Compounds 5 and 12 are related benzoxazole derivatives from the same study evaluating this compound. researchgate.net

Comparative Analysis with Commercial Herbicides

Recent studies have highlighted the potential of this compound derivatives as effective herbicides. Notably, the phytotoxicity of these compounds has been evaluated against various plant species and compared with commercially available herbicides.

In one study, the herbicidal activity of 2-nitromethylbenzoxazoles, from which this compound can be derived, was tested on several plant species including onion (Allium cepa), tomato (Solanum lycopersicum), cucumber (Cucumis sativus), and sorghum (Sorghum bicolor). The results indicated that 5-chloro-2-(nitromethyl)benzo[d]oxazole exhibited greater inhibition of seed germination than a commercial herbicide across all tested plant species. researchgate.net This suggests that the benzoxazole scaffold is a crucial component for the observed herbicidal activity. researchgate.net

Further research into other benzoxazole derivatives has also shown promising results. For instance, certain derivatives have demonstrated significant inhibition of both shoot and radicle growth in sorghum, with some compounds achieving up to 80% inhibition at a concentration of 1000 μM. researchgate.net These findings underscore the potential of this compound derivatives as a new class of herbicidal agents, although direct comparative data with a wide range of commercial herbicides is still emerging.

Structure-Activity Relationships for Herbicidal Activity

The herbicidal efficacy of this compound derivatives is intrinsically linked to their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective herbicides.

Studies have shown that the nature and position of substituents on the benzoxazole ring play a significant role in determining herbicidal activity. For example, the presence of a chlorine atom at the 5-position of the benzoxazole ring in 2-(nitromethyl)benzo[d]oxazole derivatives was found to enhance phytotoxicity. researchgate.net

The linkage between the benzoxazole core and other chemical moieties also influences herbicidal action. Research on related heterocyclic compounds, such as 5-acylbarbituric acid derivatives containing a pyrimidinedione moiety, has provided insights into SAR. In these compounds, the nature of substituents on an attached benzene (B151609) ring significantly impacted herbicidal activity. For instance, the presence of a chlorine atom at the R1 position and a fluorine atom at the R2 position of the benzene ring resulted in the highest herbicidal efficacy. mdpi.com While not directly involving this compound, these findings suggest that similar principles of substituent effects on aromatic rings could apply to the design of novel benzoxazole-based herbicides.

The importance of the benzoxazole structure itself for herbicidal activity has also been demonstrated through comparative studies. When compared to an oxazolidine (B1195125) analogue, the benzoxazole derivatives showed significantly higher phytotoxicity, indicating that the bicyclic aromatic system is a key pharmacophore for this biological effect. researchgate.net

Other Emerging Biological Activities

Beyond their agrochemical applications, derivatives of this compound have been investigated for a range of other pharmacological properties, revealing a versatile scaffold for drug discovery.

The benzoxazole nucleus is a constituent of various compounds exhibiting anti-inflammatory properties. rsc.org Derivatives of benzoxazole have been shown to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). ijfans.orgeco-vector.com For example, certain benzo[a]phenoxazines have demonstrated significant inhibition of COX-2, a crucial enzyme in the production of pro-inflammatory prostaglandins. mdpi.com

Research on benzoxazepine derivatives, which share structural similarities, has also revealed anti-inflammatory potential through the modulation of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). scielo.br While direct studies on the anti-inflammatory effects of this compound are limited, the broader class of benzoxazole derivatives shows promise in this therapeutic area. ijfans.org

Derivatives of benzoxazole have emerged as potential candidates for the management of hyperglycemia. rsc.org Studies on related benzothiazole derivatives have shown that these compounds can exert antidiabetic effects, potentially through agonistic activity on peroxisome proliferator-activated receptors (PPARs). mdpi.com

Specifically, certain N-(benzo[d]oxazol-2-yl)-2-(5-bromo-2-oxoindolin-3-ylidene) hydrazine (B178648) carboxamide derivatives have demonstrated antihyperglycemic activity in diabetic chick models. scispace.com Furthermore, research on benzodioxole derivatives has identified compounds with potent α-amylase inhibition, an important mechanism for controlling postprandial hyperglycemia. nih.gov One such derivative significantly reduced blood glucose levels in a streptozotocin-induced diabetic mouse model. nih.gov While not directly this compound, these findings suggest that the broader benzoxazole scaffold could be a valuable starting point for the development of new antihyperglycemic agents.

The central nervous system activity of benzoxazole derivatives includes potential anticonvulsant effects. rsc.org Research into related heterocyclic systems like quinazolin-4(3H)-ones has shown that these compounds can exhibit significant anticonvulsant properties in models such as pentylenetetrazole (PTZ)-induced seizures. mdpi.com The mechanism of action for some of these compounds is suggested to be positive allosteric modulation of the GABAA receptor. mdpi.com

Studies on 1,4-benzodiazepine (B1214927) derivatives have provided detailed insights into the structure-activity relationships for anticonvulsant activity. For instance, the presence of a hydrogen or methyl group at position 1 and a nitro group at position 7 was found to be important for potent anticonvulsant effects in amygdaloid-kindled seizures. nih.gov Although these are different chemical classes, the exploration of heterocyclic compounds for anticonvulsant activity provides a basis for investigating the potential of this compound derivatives in this area.

The benzoxazole moiety has been identified as a promising scaffold for the development of new antitubercular agents. rsc.org A number of studies have reported the synthesis and evaluation of benzoxazole derivatives against Mycobacterium tuberculosis.

One study focused on benzo[d]oxazol-2(3H)-one derivatives as inhibitors of Mycobacterium tuberculosis InhA, an enoyl-acyl carrier protein reductase. nih.gov A specific derivative, 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide, was identified as a promising lead compound with significant inhibitory activity against both the enzyme and drug-sensitive M. tuberculosis strains. nih.gov

Another series of 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives were synthesized and showed that compounds with electron-releasing groups exhibited potent antitubercular activity. semanticscholar.org Furthermore, research on d-phenylalanine-benzoxazole derivatives has led to the identification of nonhydrolyzable compounds with retained antitubercular activity and decreased plasma binding. nih.gov These findings highlight the potential of the benzoxazole scaffold in the ongoing search for new and effective treatments for tuberculosis. nih.gov

Antiviral Properties

While the broader class of benzoxazole-containing compounds has demonstrated a wide spectrum of antiviral activities, specific research on the antiviral properties of this compound derivatives is limited in the available literature. Studies have shown that related heterocyclic structures, such as benzimidazole and benzotriazole (B28993) derivatives, exhibit notable activity against various viruses.

For instance, certain benzimidazole derivatives have shown potent and selective activity against Coxsackie virus B3 (CVB3). nih.govmdpi.comrsc.org Similarly, derivatives of 2-benzoxyl-phenylpyridine have been evaluated for their inhibitory effects against both CVB3 and adenovirus type 7 (ADV7). mdpi.com Research into benzotriazole derivatives has identified compounds with selective activity against other enteroviruses like Coxsackievirus B5 and Poliovirus. nih.gov

One study on benzoxazole derivatives investigated 4-(benzo[d]oxazol-2-ylthio) derivatives for cytotoxicity and potential antiviral activity, which are structurally distinct from the methanamine series. amazonaws.com Although these findings highlight the potential of the benzoxazole core for developing antiviral agents, dedicated studies are required to determine if these properties translate specifically to this compound and its derivatives.

Inhibition of Chromodomain Protein CDYL

A significant area of research has focused on benzo[d]oxazol-2(3H)-one derivatives as inhibitors of the chromodomain Y-like (CDYL) protein, a histone methyllysine reader protein implicated in gene expression regulation. nih.govsci-hub.se A structure-guided design approach led to the identification and characterization of these compounds as the first potent and selective small-molecule inhibitors of CDYL. nih.gov

Through virtual screening and subsequent synthesis, a series of 43 compounds were developed to establish a clear structure-activity relationship (SAR). nih.gov This research led to the discovery of a particularly potent inhibitor, designated as Compound D03 (also known as CDYL-IN-1). nih.govmedchemexpress.comprobechem.com This compound exhibits a strong binding affinity for CDYL with a dissociation constant (K_D) of 0.5 μM. nih.govprobechem.comnih.gov

Mechanistically, Compound D03 engages with the endogenous CDYL protein and disrupts its recruitment to chromatin. This action results in the transcriptional derepression of CDYL's target genes. nih.govresearchgate.net Furthermore, Compound D03 has demonstrated excellent selectivity for CDYL over other chromodomain proteins, including over 140-fold selectivity against CDYL2 and no observed binding to CDY1. nih.govprobechem.com In functional assays, the inhibition of CDYL by Compound D03 was shown to promote the development and branching of neurodendrites in cultured neurons. nih.gov Its potential has also been explored in preclinical models of acute kidney injury, where it attenuated kidney dysfunction and pathological damage. probechem.comnih.gov

Table 1: Inhibition of Chromodomain Protein CDYL by Benzo[d]oxazol-2(3H)-one Derivatives

CompoundActivityK_D (μM)Selectivity Profile
Compound D03 (CDYL-IN-1) Potent and selective CDYL inhibitor0.5>140-fold vs. CDYL2; No binding vs. CDY1
Initial Hits CDYL Inhibition5.4 - 271.1Varied

Role in Opioid Receptor Modulation (as antagonist/agonist)

Derivatives of this compound have been investigated for their role in modulating opioid receptors, particularly the delta (δ) opioid receptor. Research has explored the incorporation of the (benzo[d]oxazol-2-yl)methanamine moiety into pseudopeptides to understand its influence on receptor binding and functional activity. nih.gov

In a key study, the δ-opioid receptor antagonist pharmacophore, H-Dmt-Tic-OH, was modified. The carboxyl terminal was replaced with a CH2-heterocycle group, where the heterocycle was (benzo[d]oxazol-2-yl)methanamine (referred to as H₂N-CH₂-Boa). This modification was part of a series designed to evaluate how different heterocyclic extensions impact pharmacological profiles at opioid receptors. nih.gov

The resulting compound, H-Dmt-Tic-NH-CH₂-Boa , was evaluated in radioligand binding assays and functional bioassays. The study revealed that replacing the benzimidazole group in a known δ-agonist (UFP-502) with a benzoxazole group transformed the compound from a δ-agonist into a δ-antagonist. Specifically, H-Dmt-Tic-NH-CH₂-Boa displayed high affinity for the δ-opioid receptor with a K_i value of 0.22 nM. In functional assays using mouse vas deferens (MVD) tissue, it acted as a potent δ-antagonist with a pA₂ value of 9.42, while showing much weaker antagonist activity at the μ-opioid receptor. nih.gov This demonstrates that the oxygen substitution in the benzoxazole ring, compared to the nitrogen in benzimidazole, is a critical determinant for switching from agonist to antagonist activity at the δ-opioid receptor. nih.gov

Table 2: Opioid Receptor Modulation by this compound Derivatives

Compoundδ-Opioid Receptor Affinity (K_i, nM)μ-Opioid Receptor Affinity (K_i, nM)Functional Activity (MVD Bioassay)
H-Dmt-Tic-NH-CH₂-Boa 0.221.42δ-Antagonist (pA₂ = 9.42)
UFP-502 (H-Dmt-Tic-NH-CH₂-Bid) 0.040.44δ-Agonist (IC₅₀ = 0.05 nM)

Computational and Theoretical Studies of Benzo D Oxazol 2 Ylmethanamine

Molecular Docking Investigations on Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule, or ligand, to the binding site of a target protein.

Ligand-Receptor Interactions and Binding Affinity of Derivatives

Studies on derivatives, such as 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazans, have shown promising binding affinities against various microbial and other protein targets. For instance, in a study investigating formazan (B1609692) derivatives of benzoxazole (B165842), molecular docking was performed against the 4URO receptor. One of the derivatives, compound 4c, exhibited a strong binding affinity with a reported dock score of -8.0 kcal/mol. sigmaaldrich.comnih.gov The binding free energy for this derivative was also calculated using MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) analysis, which resulted in a value of -58.831 kJ/mol, indicating a favorable and stable interaction. sigmaaldrich.comnih.gov

These findings, while not directly applicable to Benzo[d]oxazol-2-ylmethanamine, highlight the potential of the benzoxazole core to serve as a scaffold for designing compounds with significant binding affinities to biological receptors. The specific substitutions on the parent molecule are crucial in determining the strength and nature of these interactions.

Identification of Active Site Residues and Binding Pockets in Derivative Studies

The same computational studies on benzoxazole derivatives have been instrumental in identifying key amino acid residues within the active sites of target proteins that are crucial for binding. For the formazan derivatives targeting the 4URO receptor, the analysis of the docking poses revealed specific interactions, although the exact residues are not detailed in the provided abstracts. sigmaaldrich.comnih.gov

In another example involving benzo[d]oxazol-2(3H)-one analogs targeting the chromodomain Y-like (CDYL) protein, molecular docking and subsequent simulations were used to understand the binding conformation. mdpi.com This structure-guided approach allowed researchers to identify key interactions within the binding pocket, facilitating the design of more potent and selective inhibitors. mdpi.com While these are not direct studies on this compound, they exemplify the methodology used to pinpoint critical ligand-receptor contacts for this class of compounds.

Prediction of Mechanism of Action for Derivatives

Computational studies on derivatives have been used to predict their potential mechanisms of action. For the 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, their strong binding to the 4URO receptor, a bacterial target, suggests a mechanism of action related to the inhibition of this receptor's function, leading to their observed antimicrobial activity. sigmaaldrich.comnih.gov Similarly, for the benzo[d]oxazol-2(3H)-one analogs, their binding to CDYL was shown to perturb the recruitment of this protein to chromatin, leading to changes in gene transcription, thus predicting a mechanism of action involving epigenetic regulation. mdpi.com

Molecular Dynamics (MD) Simulations on Derivatives

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, assessing its stability and conformational changes over time in a simulated biological environment.

Ligand-Receptor Complex Stability and Conformation of Derivatives

For the 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivative 4c, molecular dynamics simulations were performed to validate the stability of its complex with the 4URO receptor. The results indicated a stable ligand-receptor interaction throughout the simulation, reinforcing the findings from the molecular docking studies. sigmaaldrich.comnih.gov Likewise, MD simulations of benzo[d]oxazol-2(3H)-one analogs in complex with the CDYL chromodomain helped in establishing a stable binding model, which was crucial for further virtual screening and compound design. mdpi.com

These studies underscore the importance of the benzoxazole core in achieving stable conformations within protein binding sites, a desirable characteristic for potential drug candidates.

Dynamic Behavior of this compound in Biological Environments

Direct molecular dynamics simulations detailing the behavior of this compound in biological environments are not readily found in the reviewed literature. However, the simulations performed on its derivatives provide a foundational understanding. These studies generally show that the core benzoxazole structure can be accommodated within various binding pockets, and its dynamic behavior is heavily influenced by the nature and placement of its substituents. The stability observed in the simulations of these derivatives suggests that the central scaffold is a robust platform for further chemical exploration.

DFT (Density Functional Theory) Calculations

Density Functional Theory (DFT) serves as a cornerstone in the computational study of this compound and its derivatives. This quantum mechanical modeling method is instrumental in investigating the electronic structure and properties of molecules, providing insights that are often difficult to obtain through experimental means alone. researchgate.net Functionals such as B3LYP are commonly paired with basis sets like 6-311G(d,p) to perform these calculations, which can be conducted in the gas phase or in various solvents to simulate real-world conditions. researchgate.netresearchgate.net

Electronic Properties and Reactivity Prediction

Key reactivity indices, including chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω), are calculated to quantify the molecule's reactivity. researchgate.netmdpi.com These descriptors help in understanding the potential for electron transfer in chemical reactions. A higher chemical potential, for example, suggests a greater tendency to donate electrons. mdpi.com

Table 1: Key Reactivity Descriptors from DFT

Descriptor Symbol Significance
Chemical Potential µ Tendency to escape from an electron cloud.
Chemical Hardness η Resistance to change in electron distribution.
Chemical Softness S Reciprocal of hardness, indicates high polarizability.

Optimization of Reaction Pathways and Transition States

A significant application of DFT is the elucidation of reaction mechanisms. mdpi.com Computational tools utilizing DFT, such as the B3LYP/6-31G(d) method, allow for the modeling and optimization of reaction pathways. This involves locating and characterizing the geometries of reactants, intermediates, products, and, crucially, the transition states that connect them. mdpi.com

By calculating the energy barriers associated with these transition states, chemists can predict the most likely pathway a reaction will follow. mdpi.com Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state indeed connects the intended reactant and product. mdpi.com This level of detailed analysis is essential for designing efficient synthetic routes and understanding the kinetics of reactions involving this compound. mdpi.com

Tautomeric Studies and Stability Analysis

Tautomerism, the interconversion of structural isomers, is a key consideration for heterocyclic compounds like benzoxazoles. DFT calculations, in conjunction with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for studying tautomeric equilibria. nih.gov

For related benzimidazole (B57391) structures, DFT-GIAO calculations of NMR chemical shifts have been used to elucidate the dominant tautomeric forms in solution versus the solid state. mdpi.com Such studies have revealed that while a single tautomer may be locked in the crystal lattice, a dynamic exchange between tautomeric forms can occur in solution. mdpi.com Analysis of the carbon signals in 13C-NMR spectra, supported by DFT predictions, can serve as a reliable criterion for determining the tautomeric ratio. nih.gov These methods are directly applicable to assessing the stability and prevalent forms of this compound under various conditions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental component of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energies and symmetries of these orbitals, calculated using DFT, govern how a molecule interacts with other species. researchgate.netnumberanalytics.com

The energy of the HOMO is directly related to a molecule's nucleophilicity (the ability to donate electrons), while the LUMO energy relates to its electrophilicity (the ability to accept electrons). pku.edu.cn The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com FMO analysis is routinely used to understand charge transfer within the molecule and to predict the regioselectivity and feasibility of reactions, such as cycloadditions. researchgate.netnumberanalytics.com

Table 2: FMO Analysis and Reactivity

Orbital Role Implication for Reactivity
HOMO Electron Donor Higher energy indicates stronger nucleophilicity. pku.edu.cn
LUMO Electron Acceptor Lower energy indicates stronger electrophilicity. pku.edu.cn

MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) Analysis for Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used computational technique to estimate the binding free energy of a ligand to a biological macromolecule, such as a protein. nih.gov This approach combines the molecular mechanics energies of the components with continuum solvation models to provide a more accurate and theoretically rigorous assessment of binding affinity than simple docking scores. nih.govcresset-group.com

In studies of benzoxazole derivatives, MM/PBSA has been successfully applied to validate molecular docking results and to quantify ligand-receptor interactions. For example, in an analysis of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives, MM/PBSA calculations identified the compound with the most favorable binding free energy, which was found to be -58.831 kJ/mol. researchgate.net

The accuracy of MM/PBSA calculations can be sensitive to several factors, including the force field used, the protein's initial structure, the ligand's formal charge, and the internal dielectric constant. pkusz.edu.cn Despite these complexities, the method is invaluable for ranking compounds in drug discovery and providing insights into the specific amino acid residues responsible for strong binding. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For benzoxazole derivatives, QSAR is a vital tool in drug discovery for lead identification and optimization. researchgate.net

By developing 3D-QSAR models, researchers can predict the activity of novel compounds based on their structural features. For instance, a 3D-QSAR model coupled with scaffold hopping was used to design potent inhibitors based on the Benzo[d]oxazol-2(3H)-one core. researchgate.net In another study, a QSAR model for benzoxazole derivatives targeting Candida albicans was developed using the Successive Projections Algorithm-Multiple Linear Regression (SPA-MLR) method. This model demonstrated high predictive power, accounting for 90% of the variance in the antifungal activity. nih.gov These models help guide the synthesis of new derivatives with enhanced potency and desired properties.

Development of Predictive Models for Biological Activity

The development of predictive models for the biological activity of benzoxazole derivatives is a significant area of research in medicinal chemistry. These models, often employing Quantitative Structure-Activity Relationship (QSAR) techniques, aim to correlate the structural or physicochemical properties of molecules with their biological activities.

Quantitative Structure-Activity Relationship (QSAR) Studies:

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For benzoxazole derivatives, 2D-QSAR and 3D-QSAR studies have been conducted to predict their antimicrobial and anticancer activities. google.comgoogle.com

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties. For a series of 2,5-disubstituted benzoxazoles, 2D-QSAR analysis was performed to understand the substituent effects on their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). google.com The resulting correlation equation helps in predicting the activity of new derivatives and guiding lead optimization. google.com

3D-QSAR: These models consider the 3D structure of the molecules and their interaction fields. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. For instance, 3D-QSAR studies on benzoxazole derivatives as anticancer agents targeting VEGFR-2 have been performed. These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties influence the biological activity, thus guiding the design of more potent compounds.

Illustrative Data from QSAR Studies on Benzoxazole Derivatives:

Model Type Target Key Findings
2D-QSAR Antibacterial (MRSA) Determined the contribution of substituent effects for lead optimization. google.com
3D-QSAR (CoMFA/CoMSIA) Anticancer (VEGFR-2) Identified steric and electrostatic fields as crucial for inhibitory activity.

Molecular Docking and Dynamics Simulations:

In conjunction with QSAR, molecular docking and molecular dynamics (MD) simulations are powerful tools for developing predictive models. Docking studies predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding interactions. For example, docking studies of benzoxazole derivatives into the active site of enzymes like DNA gyrase or VEGFR-2 have helped to elucidate the binding modes and energies. MD simulations can then be used to assess the stability of the ligand-receptor complex over time.

Identification of Key Structural Descriptors for Potency

The identification of key structural descriptors is a direct outcome of computational studies and is crucial for designing more potent analogs of this compound. These descriptors are specific physicochemical or structural features of the molecule that are found to have a significant impact on its biological activity.

Key Descriptors from Studies on Benzoxazole Derivatives:

Topological and Connectivity Indices: Studies on benzoxazole derivatives have shown that topological parameters, such as Kier's molecular connectivity indices (¹χ, ¹χv), are relevant for their antimicrobial activity. These indices encode information about the size, shape, and degree of branching of a molecule.

Thermodynamic and Electronic Properties: QSAR studies on antimicrobial benzoxazole analogs have revealed the importance of thermodynamic and electronic descriptors. google.com For instance, Standard Gibbs free energy and Electronic energy were found to contribute positively to antibacterial activity, while HOMO (Highest Occupied Molecular Orbital) energy and Repulsion energy contributed negatively. google.com This suggests that substitutions with electron-withdrawing groups on the benzoxazole ring could enhance antibacterial potency. google.com

Energy-Based Descriptors: In a QSAR study of benzoxazole derivatives as inhibitors of Cryptosporidium parvum inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), energy-based descriptors from molecular docking were used. These included Binding Energy, Intermolecular Energy, and van der Waals + H-bond + desolvation Energy, which were correlated with the inhibitory activity (pIC50).

Steric and Electrostatic Fields (from 3D-QSAR): CoMFA and CoMSIA studies on anticancer benzoxazole derivatives have highlighted the importance of steric and electrostatic interactions. The contour maps generated from these analyses indicate that bulky substituents in certain regions and electronegative groups in others can significantly enhance the binding affinity to the target receptor.

Table of Key Structural Descriptors and Their Influence on Potency of Benzoxazole Derivatives:

Descriptor Type Specific Descriptor Influence on Potency Reference
Topological Kier's molecular connectivity indices (¹χ, ¹χv) Relevant for antimicrobial activity.
Thermodynamic Standard Gibbs free energy Positive contribution to antibacterial activity. google.com
Electronic HOMO energy Negative contribution to antibacterial activity. google.com
Electronic Electron-withdrawing groups Favorable for antibacterial activity. google.com
Energy-Based Binding Energy, Intermolecular Energy Correlated with enzyme inhibitory activity.

Preclinical Research and Therapeutic Development

In Vitro Studies and Cell-Based Assays

In vitro research provides the initial assessment of a compound's biological activity at the cellular and molecular level. For derivatives of Benzo[d]oxazol-2-ylmethanamine, these studies have been crucial in identifying their potential as cytotoxic agents against cancer cells, their ability to inhibit key enzymes, and their impact on cellular signaling pathways.

Cytotoxicity and Viability Assays

Cytotoxicity and cell viability assays are fundamental in anticancer drug discovery, determining a compound's ability to inhibit cell growth or induce cell death. Numerous studies have demonstrated the potent cytotoxic effects of benzo[d]oxazole derivatives against a panel of human cancer cell lines.

A series of newly synthesized benzoxazole (B165842) derivatives demonstrated promising anti-proliferative activity against human breast (MCF-7) and liver (HepG2) cancer cell lines, with IC₅₀ values ranging from 3.22 to 32.53 µM. nih.gov It was observed that compounds with a 5-chlorobenzo[d]oxazole core were generally more potent than their unsubstituted counterparts. nih.gov For instance, the derivative 14b , which features a 5-chlorobenzo[d]oxazole moiety and a 2-methoxyphenyl group, showed strong cytotoxicity with IC₅₀ values of 4.75 µM against MCF-7 and 4.61 µM against HepG2 cells. nih.gov The unsubstituted analogue, 14a , also displayed significant activity, particularly against HepG2 cells (IC₅₀ = 3.95 µM). nih.gov

In the context of neurodegenerative disease research, a series of substituted benzo[d]oxazole derivatives (5a-5v ) were evaluated for their effects on PC12 cells, a cell line used in neuroscience research. nih.gov Most of these compounds were effective in mitigating the neurotoxicity induced by β-amyloid (Aβ) peptides. nih.gov Notably, compound 5c was found to be non-neurotoxic at concentrations up to 30 μg/mL and significantly improved the viability of PC12 cells exposed to Aβ₂₅₋₃₅. nih.gov Furthermore, another class of derivatives, benzo[d]oxazol-2(3H)-one-quinolones, were assessed for their anti-proliferative effects on the EBC-1 cell line. Compound 13 from this series was found to be exceptionally potent, with an IC₅₀ value of 5 nM. nih.gov

Table 1: In Vitro Cytotoxicity of Benzo[d]oxazole Derivatives
CompoundCell LineCancer TypeIC₅₀ (µM)Source
14aMCF-7Breast4.054 ± 0.17 nih.gov
14aHepG2Liver3.95 ± 0.18 nih.gov
14bMCF-7Breast4.75 ± 0.21 nih.gov
14bHepG2Liver4.61 ± 0.34 nih.gov
14gMCF-7Breast5.8 ± 0.22 nih.gov
13EBC-1Lung0.005 nih.gov

Enzyme Inhibition Assays

The therapeutic effect of many drugs is achieved through the inhibition of specific enzymes. Benzo[d]oxazole derivatives have been identified as potent inhibitors of several key enzymes implicated in cancer and Alzheimer's disease.

In cancer research, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target for anti-angiogenic therapy. Several cytotoxic benzo[d]oxazole derivatives were tested for their ability to inhibit VEGFR-2. Compounds 14o , 14l , and 14b were the most effective, reducing VEGFR-2 protein concentration significantly. nih.gov Another important target in cancer is the c-Met kinase. A series of benzo[d]oxazol-2(3H)-one-quinolone derivatives were designed as c-Met inhibitors, with compound 13 demonstrating an exceptionally low IC₅₀ value of 1 nM. nih.gov Additionally, Traf2- and Nck-interacting kinase (TNIK), a target for colorectal cancer, was effectively inhibited by benzo[d]oxazol-2(3H)-one derivatives. Compound 8g emerged as the most potent inhibitor with an IC₅₀ of 0.050 μM. nih.gov

In the field of neurodegenerative diseases, inhibition of cholinesterases and other enzymes is a key therapeutic strategy. Benzoxazole derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Furthermore, studies have shown that certain benzo[d]oxazole compounds can decrease the expression of β-site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1) and inducible nitric oxide synthase (iNOS), both of which are involved in the pathology of Alzheimer's disease. nih.gov

Table 2: Enzyme Inhibition by Benzo[d]oxazole Derivatives
Target EnzymeDisease ContextInhibitor CompoundInhibition (IC₅₀)Source
VEGFR-2Cancer14o586.3 pg/ml (protein conc.) nih.gov
VEGFR-2Cancer14l636.2 pg/ml (protein conc.) nih.gov
VEGFR-2Cancer14b705.7 pg/ml (protein conc.) nih.gov
c-Met KinaseCancer131 nM nih.gov
TNIKColorectal Cancer8g0.050 µM nih.gov
BACE1Alzheimer's Disease5cExpression Decreased nih.gov
iNOSAlzheimer's Disease5cExpression Decreased nih.gov

Signaling Pathway Analysis (e.g., Western Blot)

To understand the mechanisms underlying the biological effects of benzo[d]oxazole derivatives, researchers analyze their impact on cellular signaling pathways, often using techniques like Western blotting.

In Alzheimer's disease models, the neuroprotective effects of compound 5c were linked to its modulation of the Akt/GSK-3β/NF-κB signaling pathway. nih.gov Western blot analysis revealed that 5c promoted the phosphorylation of Akt and glycogen (B147801) synthase kinase-3β (GSK-3β), while decreasing the expression of nuclear factor-κB (NF-κB) in PC12 cells treated with Aβ₂₅₋₃₅. nih.gov This modulation led to several beneficial downstream effects, including protection from apoptosis, reduction of tau protein hyperphosphorylation, and decreased expression of the receptor for advanced glycation end products (RAGE), BACE1, iNOS, and the pro-apoptotic Bax/Bcl-2 ratio. nih.gov

In oncology, the anticancer activity of benzo[d]oxazole derivatives has also been linked to specific signaling pathways. For example, compound 8g , a TNIK inhibitor, was shown via Western blot analysis to inhibit the aberrant transcriptional activation of the Wnt signaling pathway in colorectal cancer cells. nih.gov This pathway is frequently dysregulated in colorectal cancer and plays a crucial role in cell proliferation and migration. nih.gov Additionally, flow cytometric analysis has been used to confirm that some benzoxazole derivatives induce apoptosis in cancer cells. nih.gov

In Vivo Studies and Animal Models

Following promising in vitro results, preclinical development proceeds to in vivo studies using animal models. These studies are essential for evaluating a compound's efficacy in a living organism and for assessing its safety and toxicity profile.

Efficacy Evaluation in Disease Models (e.g., Alzheimer's disease models)

The therapeutic potential of benzo[d]oxazole derivatives has been tested in animal models of disease. In a study related to Alzheimer's disease, a benzoxazole derivative was evaluated in a Y-maze test, a behavioral test used to assess cognitive function in rodents. The compound demonstrated an effect comparable to that of donepezil, a standard medication for Alzheimer's disease, suggesting its potential to improve cognitive deficits. mdpi.com

Safety and Toxicity Assessments

A critical component of in vivo research is the assessment of a compound's safety. Preliminary toxicity studies are conducted to identify potential adverse effects. For the benzo[d]oxazole derivative 5c , in vivo studies were conducted using zebrafish, a common model organism for toxicity screening. nih.gov The results indicated that compound 5c exhibits lower toxicity in the heart and nervous system compared to donepezil, highlighting a potentially favorable safety profile. nih.gov

Pharmacokinetics and Bioavailability Studies

The therapeutic efficacy of any potential drug is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME) within the body. While comprehensive in vivo pharmacokinetic data for this compound is not extensively available in the public domain, computational in silico studies on the core benzoxazole structure and its derivatives provide valuable predictive insights into its likely behavior.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME prediction models are instrumental in the early stages of drug discovery, offering a preliminary assessment of a compound's drug-like properties. bibliomed.org These computational tools analyze the physicochemical characteristics of a molecule to forecast its pharmacokinetic behavior.

Studies on various benzoxazole derivatives have consistently predicted satisfactory results for oral administration. scialert.net For instance, research on a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives synthesized from (benzo[d]oxazol-2-yl)methanamine indicated that the designed compounds possess appreciable ADME properties and have the potential to be considered drug-like molecules. dergipark.org.trresearchgate.net

Absorption: The absorption of a drug determines how much of the administered dose reaches the systemic circulation. For oral drugs, this is a critical parameter. In silico models often predict human intestinal absorption (HIA) based on a compound's molecular properties. Studies on benzoxazole derivatives suggest they generally fall within the range of well-absorbed compounds. scialert.net One study on a 2,5-disubstituted benzoxazole derivative calculated the percent absorption (%ABS) to be 88.86%, indicating a good absorption profile. benthamdirect.com

Distribution: Following absorption, a drug is distributed throughout the body via the bloodstream. An important aspect of distribution is the extent to which a drug binds to plasma proteins. Derivatives of benzoxazole are predicted to bind lightly to plasma proteins, which can influence their availability to reach target tissues. scialert.net Furthermore, predictions regarding the ability of nitrogen-substituted benzoxazole derivatives to cross the blood-brain barrier suggest their potential for targeting the central nervous system. bibliomed.org

Metabolism: The metabolic transformation of a drug, primarily in the liver, is a key determinant of its duration of action and the formation of potentially active or toxic metabolites. The benzoxazole ring system can undergo various metabolic reactions. Hydroxylation is considered a primary metabolic pathway for benzothiazole (B30560) and oxazole-based compounds. scialert.net The stability of benzoxazole derivatives against metabolism is a crucial factor in their efficacy. scialert.net

Excretion: The final stage of a drug's journey in the body is its elimination, typically through the kidneys (urine) or liver (bile/feces). The physicochemical properties of this compound and its metabolites will dictate the primary route and rate of excretion.

The following interactive table summarizes the predicted ADME properties for representative benzoxazole derivatives based on in silico studies.

PropertyPredicted Value/CharacteristicSignificance
Human Intestinal Absorption (HIA) Good to ExcellentSuggests good oral bioavailability.
Plasma Protein Binding LowHigher proportion of unbound, active drug.
Blood-Brain Barrier Permeability Potentially PermeableMay be suitable for CNS applications.
Primary Metabolism HydroxylationKey pathway for biotransformation.
Drug-Likeness Score FavorableIndicates potential as an oral drug candidate.

It is imperative to note that these are predictive data, and experimental in vivo studies are required to confirm the actual pharmacokinetic profile of this compound.

Formulation and Delivery Considerations

The formulation of a drug is critical for ensuring its stability, bioavailability, and patient compliance. For benzoxazole derivatives like this compound, several formulation strategies can be considered to optimize their therapeutic potential. igi-global.com

The development of sophisticated drug delivery systems, such as stimuli-responsive carriers or prodrugs, can offer improved targeted delivery and controlled release of the active compound. igi-global.com Emphasizing biocompatible and biodegradable formulations is also a key consideration to minimize potential toxicity and environmental impact. igi-global.com

One approach to enhance the delivery of poorly soluble compounds is the use of nanobased vesicular carriers. For instance, a study on terbinafine (B446) hydrochloride, another amine-containing compound, explored the use of spanlastic nanovesicles to improve its delivery through the nail for treating onychomycosis. core.ac.uk Similar nanotechnology-based approaches could potentially be adapted for this compound to enhance its solubility and permeation across biological barriers.

Furthermore, the combination of benzoxazoles with other therapeutic agents or their encapsulation in nanoparticles could improve their efficacy and targeting capabilities. igi-global.com For compounds intended for central nervous system activity, formulations that can bypass or effectively cross the blood-brain barrier are of paramount importance. jrespharm.com

The table below outlines potential formulation strategies and their rationale for this compound.

Formulation StrategyRationalePotential Advantages
Nanoparticle Encapsulation To improve solubility and bioavailability.Enhanced absorption, targeted delivery.
Prodrug Design To enhance permeability and metabolic stability.Improved pharmacokinetic profile.
Stimuli-Responsive Carriers For targeted release at the site of action.Increased efficacy and reduced side effects.
Cyclodextrin Complexation To increase solubility and stability.Improved dissolution rate and bioavailability. vumc.org

Ultimately, the choice of formulation for this compound will depend on its specific therapeutic application, target site, and experimentally determined physicochemical and pharmacokinetic properties. Further research in this area is essential to translate the preclinical potential of this compound into a viable therapeutic product.

Analytical and Characterization Methodologies for Benzo D Oxazol 2 Ylmethanamine and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are fundamental in the analysis of Benzo[d]oxazol-2-ylmethanamine and its analogs, offering detailed insights into their atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound derivatives. Both ¹H and ¹³C NMR provide data on the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. mdpi.com

In ¹H NMR spectra of this compound derivatives, the protons of the benzoxazole (B165842) ring typically appear in the aromatic region (δ 7.0–8.0 ppm). The chemical shifts of the methylene (B1212753) (-CH2-) protons in the methanamine group are also characteristic. For instance, in the hydrochloride salt of this compound, specific proton signals can be assigned to their respective positions in the molecule. rsc.orgambeed.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum will show distinct signals for each unique carbon atom, including those in the benzoxazole core and the methanamine side chain. rsc.orgresearchgate.net For example, the carbon of the C=N bond in the oxazole (B20620) ring has a characteristic chemical shift. researchgate.netekb.eg

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
N-(diphenylmethylene)-1-(benzo[d]oxazol-2-yl)-1-(2-chlorophenyl)methanamine 7.68 – 7.61 (m, 2H), 7.43 – 7.37 (m, 4H), 7.36 – 7.24 (m, 4H), 7.23 – 7.17 (m, 2H), 7.15 – 7.06 (m, 1H), 6.97 – 6.87 (m, 2H), 6.01 (s, 1H) 169.11, 148.98, 141.16, 139.24, 136.28, 132.37, 132.18, 130.58, 129.94, 129.48, 128.82, 128.63, 128.37, 128.30, 128.13, 127.38, 127.33, 118.99, 110.55, 65.13 rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the resulting spectrum displays bands corresponding to specific bond types. mdpi.com

Key characteristic peaks for this compound derivatives include:

N-H stretching: The amine group (-NH2) typically shows absorption bands in the region of 3300-3500 cm⁻¹.

C=N stretching: The imine bond within the oxazole ring exhibits a characteristic absorption band around 1640-1690 cm⁻¹. researchgate.net

C-O-C stretching: The ether linkage in the oxazole ring gives rise to strong bands in the 1050-1250 cm⁻¹ region.

Aromatic C-H and C=C stretching: These are observed in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. ias.ac.in

The presence and position of these bands can confirm the successful synthesis of the benzoxazole core and the incorporation of the methanamine side chain. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound Derivatives

Functional Group Wavenumber (cm⁻¹) Reference
Amide (in derivatives) 1643 researchgate.net
C=N 1606 researchgate.net

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. rsc.org

In the mass spectrum of a this compound derivative, the molecular ion peak (M+) will correspond to the molecular weight of the compound. Fragmentation patterns observed in the spectrum can provide additional structural information. For example, the cleavage of the side chain from the benzoxazole ring is a common fragmentation pathway. rsc.org

Table 3: Mass Spectrometry Data for a this compound Derivative

Compound Ionization Method Calculated Mass (m/z) Found Mass (m/z) Reference

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. mdpi.com The resulting spectrum is a plot of absorbance versus wavelength.

For benzoxazole derivatives, the UV-Vis spectra typically show absorption bands corresponding to π-π* and n-π* transitions within the aromatic and heterocyclic ring systems. The position and intensity of these bands can be influenced by the substituents on the benzoxazole core and the solvent used for the measurement. mdpi.com

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is used to study the emission of light from a molecule after it has absorbed photons. This technique provides insights into the excited state properties of the compound. mdpi.com

Many benzoxazole derivatives exhibit fluorescence, and their PL spectra can be used to determine their emission wavelengths and quantum yields. These properties are highly dependent on the molecular structure and can be tuned by introducing different functional groups. chemrxiv.org The PL decay curves can also be measured to identify phenomena such as thermally activated delayed fluorescence (TADF).

Table 4: Photophysical Properties of a Benzoxazole Derivative

Compound Absorption λmax (nm) Emission λmax (nm) Solvent Reference

X-ray Crystallography for Structural Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry. researchgate.netmdpi.com This technique provides unambiguous confirmation of the molecular structure. researchgate.net

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable for the separation and purification of this compound and its analogs from reaction mixtures and for their analytical determination.

Column chromatography is a fundamental purification technique widely employed in the synthesis of benzoxazole derivatives. ijpsonline.comnih.gov This method utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase, a solvent or a mixture of solvents, to separate components of a mixture based on their differential adsorption to the stationary phase. ijpsonline.com

In the synthesis of various benzoxazole derivatives, column chromatography is a critical step to isolate the desired product from starting materials, by-products, and other impurities. mdpi.com For instance, after a cyclocondensation reaction to form the benzoxazole ring, the crude product is often subjected to column chromatography for purification. The choice of eluent (mobile phase) is crucial for effective separation and is determined based on the polarity of the target compound. ijpsonline.com A common solvent system used for the purification of benzoxazole derivatives is a mixture of ethyl acetate (B1210297) and hexanes. nih.gov

Table 1: Examples of Column Chromatography Conditions for Benzoxazole Derivatives

DerivativeStationary PhaseMobile Phase (Eluent)Reference
2-(2'-Hydroxyphenyl)-benzoxazole analogsSilica Gel20% EtOAc in hexanes nih.gov
2-(2'-Hydroxyphenyl)-benzoxazole-4-carboxylic acid methylamideSilica Gel10% MeOH in CH2Cl2 nih.gov
Substituted 5,7-di-tert-butylbenzoxazolesSilica GelPE/EA mdpi.com
2-((2-(2,4,5-Trimethoxyphenyl)benzo[d]oxazol-4-yl)methyl)isoindoline-1,3-dioneSilica GelEthyl acetate/hexane (2:3) rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, faster separation times, and greater sensitivity compared to standard column chromatography. researchgate.net For this compound and its derivatives, HPLC is particularly useful for purity assessment and quantitative analysis. ambeed.comudel.edu

Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the analysis of benzoxazole derivatives. sciforum.net In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. sciforum.netgoogle.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

In some applications, derivatization is employed to enhance the detection of benzoxazole derivatives. For example, proguanil, a biguanide (B1667054) drug, has been derivatized with sodium benzoxazole-2-sulphonate to produce a fluorescent derivative that can be detected with high sensitivity by HPLC with a fluorescence detector. researchgate.net

Table 2: HPLC Conditions for the Analysis of Benzoxazole-Related Compounds

Compound TypeColumnMobile PhaseDetectionReference
Benzoxazole derivativesReversed-phase C18Methanol (B129727)/WaterUV (210 nm) sciforum.net
Proguanil derivativeNot specifiedNot specifiedUV/Fluorescence researchgate.net
Amino acid derivativesC18 reversed-phase2% ammonium (B1175870) bicarbonate in 20% methanol-water and 1-20% methanol in acetonitrileUV or Fluorescence (Ex: 245 nm, Em: 320 nm) google.com
Benzimidazole (B57391) derivativesNot specifiedNot specifiedNot specified researchgate.net

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for monitoring the progress of reactions, identifying compounds, and checking the purity of a substance. nih.govjrespharm.com It involves a stationary phase, typically a thin layer of silica gel or alumina (B75360) coated on a flat carrier such as a glass plate or aluminum sheet, and a mobile phase, which is a solvent or solvent mixture. biotech-asia.orgbg.ac.rs

In the synthesis of this compound and its derivatives, TLC is routinely used to track the conversion of starting materials to products. ijpsonline.combg.ac.rs By spotting the reaction mixture on the TLC plate and developing it with an appropriate mobile phase, the separation of components can be visualized, often under UV light or by using a staining agent. nih.govjrespharm.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, helps in the identification of compounds. bg.ac.rs

For example, the completion of the synthesis of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazide derivatives was monitored using TLC with silica gel plates. biotech-asia.org Similarly, the purity of various synthesized benzoxazole derivatives has been confirmed by observing a single spot on the TLC plate. researchgate.net

Table 3: TLC Systems for the Analysis of Benzoxazole Derivatives

Compound ClassStationary PhaseMobile PhaseVisualizationReference
Benzoxazole derivativesSilica gel (Merck)Chloroform:Methanol (9:1)Iodine vapors nih.gov
2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene]acetohydrazidesSilica gel 60 F254Not specifiedNot specified biotech-asia.org
Benzodiazepine derivativesSilica gel GF254Various, e.g., Ethyl acetate:Methanol:Conc. Ammonia (17:2:1)UV light (254 nm) researchgate.net
(2-(2,4,5-Trimethoxyphenyl)benzo[d]oxazol-4-yl)methanamineWhatman silica gel plates with fluorescence F254Not specifiedNot specified rsc.org

Elemental Analysis

Elemental analysis is a crucial analytical technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. jocpr.commdpi.com This method provides the percentage of each element present in the sample, which can then be compared with the theoretical values calculated from the compound's molecular formula. ijpsonline.commdpi.com A close agreement between the experimental and calculated values serves as strong evidence for the compound's proposed structure and purity. nih.gov

For this compound and its derivatives, elemental analysis is a standard characterization method performed after purification. researchgate.nettsijournals.com The results are typically reported as percentages of C, H, and N found in the sample. For instance, in the characterization of newly synthesized benzoxazole derivatives, the elemental analysis data (C, H, N) are presented alongside other spectroscopic data to confirm the structure of the compounds. nih.govresearchgate.net

Table 4: Example of Elemental Analysis Data for a Benzoxazole Derivative

CompoundMolecular FormulaCalculated (%)Found (%)Reference
C18H19NO3C18H19NO3C: 72.71, H: 6.44, N: 4.71C: 71.96, H: 6.43, N: 4.62 ijpsonline.com
C18H16F3NO2C18H16F3NO2C: 64.47, H: 4.81, N: 4.18C: 64.36, H: 4.70, N: 4.15 ijpsonline.com
C12H17N7O2SC12H17N7O2SC: 44.57, H: 5.30, N: 30.32C: 44.68, H: 5.42, N: 30.17 mdpi.com

This analytical technique, in conjunction with spectroscopic methods, provides a comprehensive characterization of the synthesized molecules, ensuring their identity and purity for further studies.

Patent Landscape and Intellectual Property in Benzo D Oxazol 2 Ylmethanamine Research

Analysis of Key Patents Related to Synthesis and Applications

While patents specifically claiming the core structure of Benzo[d]oxazol-2-ylmethanamine are not prevalent in publicly accessible databases, the broader class of 2-substituted benzoxazole (B165842) and 2-aminobenzoxazole (B146116) derivatives is a field of active patenting. These patents offer valuable insights into the types of inventions being protected, from synthetic methodologies to therapeutic applications. The intellectual property in this area generally covers novel derivatives, processes for their preparation, and their use in treating a range of diseases.

Research in the broader benzoxazole class reveals patents covering a wide array of applications, highlighting the therapeutic potential of this scaffold. For instance, derivatives have been investigated for their roles as dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, which can be useful in treating autoimmune diseases and certain cancers. google.com Other patented applications include treatments for neurodegenerative disorders. google.com

Key patents in the broader field of 2-substituted benzoxazoles often claim:

Novel Compounds: A generic Markush structure that encompasses a wide range of derivatives with varying substituents.

Synthesis Processes: Novel and efficient methods for producing these compounds. google.comgoogle.com

Therapeutic Uses: The application of these compounds in the treatment of specific diseases.

The following interactive table provides a summary of representative patents for related benzoxazole derivatives, illustrating the scope of innovation in this chemical space.

Interactive Data Table: Representative Patents in the Benzoxazole Derivative Landscape

Patent Number Title Key Claims Potential Relevance to this compound Research
WO2010048514A1 Synthesis of 2-aminobenzoxazole compounds A method for synthesizing substituted 2-aminobenzoxazoles from 2-aminophenols and various amines using a one-pot procedure. google.com Provides a potential synthetic route that could be adapted for this compound and its derivatives.
CN103102321A Method for preparing 2-substituted benzoxazole compound A method for preparing 2-substituted benzoxazole compounds using benzylamine, benzaldehyde, or benzyl (B1604629) alcohol compounds as starting materials with a metal catalyst. google.com Describes a synthesis pathway for 2-substituted benzoxazoles, which is the parent class of the compound .
CN103006645A Application of 2-aminobenzothiazole (B30445) derivatives being taken as DHODH (dihydroorotate dehydrogenase) inhibitor The use of 2-aminobenzothiazole derivatives (a related heterocyclic scaffold) for treating diseases mediated by DHODH, such as tumors and inflammatory conditions. google.com Suggests a potential therapeutic application for this compound derivatives, given the structural similarities and biological activities of related heterocycles.
US6407122B1 Amino-benzothiazole derivatives Novel amino-benzothiazole derivatives and their use in the prevention and/or treatment of acute or chronic neurodegenerative disorders. google.com Indicates a possible area of therapeutic utility for structurally similar benzoxazole compounds.

Freedom-to-Operate Assessments for Novel Derivatives

A Freedom-to-Operate (FTO) analysis is a critical due diligence process in drug development that determines whether a planned product or process can be commercialized without infringing on the valid intellectual property rights of third parties. drugpatentwatch.comlumenci.com For researchers working with novel derivatives of this compound, conducting an FTO search early in the development process is essential to mitigate legal risks and avoid costly litigation. lumenci.compatentpc.com

An FTO analysis is not the same as a patentability search. A patentability search aims to determine if an invention is novel and non-obvious, whereas an FTO search identifies active patents that could potentially block the commercialization of a product. drugpatentwatch.com The scope of an FTO search should be defined by the specific product or process and the geographical markets of interest. patentpc.com

The process of conducting an FTO analysis typically involves the following steps:

Interactive Data Table: Key Steps in a Freedom-to-Operate (FTO) Analysis

Step Description Key Considerations
1. Define the Scope Clearly outline the product, process, or technology to be analyzed. This includes the chemical structure of the novel derivative, its synthesis method, and its intended therapeutic use. patentpc.com The definition should be precise to ensure the search is targeted and relevant.
2. Jurisdictional Analysis Identify all countries where the product will be manufactured, used, or sold. The search must cover the patent databases of these specific jurisdictions. drugpatentwatch.com Patent rights are territorial, so a separate analysis is needed for each country of interest.
3. Patent Searching Conduct a thorough search of patent databases (e.g., USPTO, WIPO, EPO) for granted patents and pending applications with claims that could cover the product or process. patentpc.comuspto.govuspto.govwipo.int The search should include keywords, chemical structure searches, and classification codes. It is crucial to look for both literal infringement and infringement under the doctrine of equivalents.
4. Analysis of Patent Claims Carefully analyze the claims of any identified patents to determine if they read on the product or process. The claims define the legal boundaries of the patent protection. inventorsdigest.comipwatchdog.com This step often requires the expertise of a patent attorney to interpret the legal language of the claims.
5. Risk Assessment and Strategy Evaluate the risk of infringement for each identified patent. Based on the risk, develop a strategy, which could include designing around the patent, licensing the technology, or challenging the validity of the patent. lumenci.com The business goals and risk tolerance of the organization will influence the chosen strategy.

For novel derivatives of this compound, an FTO analysis would need to consider patents covering not just the specific molecule, but also broader Markush claims that might encompass it, as well as patents on manufacturing processes and methods of use.

Strategies for Intellectual Property Protection in Drug Discovery

Securing robust intellectual property protection is fundamental to the pharmaceutical industry, as it provides a period of market exclusivity that allows companies to recoup the significant investments made in research and development. nih.govmanagingip.com For a drug discovery program centered on this compound, a multi-faceted IP strategy would be essential.

The primary form of protection for a new drug is the "composition of matter" patent, which covers the novel chemical entity itself. drugpatentwatch.com This is considered the strongest form of patent protection. However, a comprehensive IP strategy goes beyond this initial patent to build a "patent fence" or portfolio that protects the innovation from various angles. managingip.comprofwurzer.com

Key strategies for protecting intellectual property in a drug discovery program include:

Interactive Data Table: Intellectual Property Protection Strategies in Pharmaceuticals

Strategy Description Example for a this compound Program
Composition of Matter Patents Patents that claim the novel chemical compound itself. This provides the broadest protection. drugpatentwatch.com A patent claiming a novel derivative of this compound with superior therapeutic properties.
Method of Use Patents Patents that claim a new therapeutic use for a known compound. drugpatentwatch.com Discovering that a this compound derivative is effective in treating a specific type of cancer and patenting that method of treatment.
Formulation Patents Patents that cover the specific formulation of the drug, including the active pharmaceutical ingredient (API) and excipients. drugpatentwatch.com Developing a novel extended-release oral formulation of the drug and obtaining a patent for it.
Process Patents Patents that protect a novel and non-obvious method of synthesizing the compound. managingip.com Creating a more efficient and scalable synthesis for this compound and its derivatives and patenting this process.
Patents on Metabolites and Prodrugs Patents covering active metabolites that are formed in the body or prodrugs that are converted to the active compound. sagaciousresearch.com Identifying a key active metabolite and securing a patent on it, or designing a prodrug with improved bioavailability.
Staged Patent Filing Initially filing a patent on the core compound and later filing for more specific "method of use" and "formulation" patents as clinical trials progress. ipwatchdog.com Filing an initial patent on the lead compound, followed by subsequent patents on specific formulations and indications as more data becomes available.

By strategically layering these different types of patents, a company can create a robust intellectual property portfolio that extends the commercial lifecycle of a drug and provides a strong defense against competition from generic manufacturers. nih.govmanagingip.com This comprehensive approach is crucial for maximizing the return on investment in the high-risk, high-reward field of drug discovery.

Future Directions and Research Gaps

Exploration of Novel Synthetic Pathways

The advancement of Benzo[d]oxazol-2-ylmethanamine-based therapeutics is intrinsically linked to the development of efficient and versatile synthetic methodologies. Although the compound is utilized as a key intermediate in the synthesis of complex molecules like Salt Inducible Kinase (SIK) inhibitors and Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, challenges related to synthetic complexity persist. rsc.org Future research should prioritize the creation of novel, more efficient synthetic routes. Key goals include improving reaction yields, reducing the number of synthetic steps, and designing pathways that allow for a greater diversity of chemical substitutions on the benzoxazole (B165842) core. Such advancements would not only make these compounds more accessible for research but also facilitate the large-scale production required for clinical development.

Deeper Elucidation of Molecular Mechanisms of Action

A fundamental gap in current knowledge is a comprehensive understanding of the precise molecular mechanisms through which this compound derivatives exert their therapeutic effects. The benzoxazole class is known to interact with a wide array of biological targets, including enzymes, cellular receptors, and even DNA. rsc.org For instance, derivatives have been specifically designed to inhibit targets like SIKs and PRMT5. nih.govmdpi.com However, for many derivatives, the exact binding modes and the downstream effects on signaling pathways are not fully understood. Future studies must move beyond initial activity screening to detailed mechanistic investigations. Further research is needed to clarify their interactions with key biological targets and understand their pharmacological actions at a molecular level, which is a critical step before clinical investigations can proceed. researchgate.net

Development of Highly Selective and Potent Derivatives

The therapeutic success of any drug candidate hinges on its potency and selectivity. The ability to fine-tune the chemical structure of benzoxazoles is a key advantage that allows researchers to optimize their interactions with biological targets, thereby enhancing efficacy. rsc.org Future research should focus on a systematic exploration of structure-activity relationships (SAR) to design new derivatives with superior characteristics.

Key strategies include:

Improving Selectivity: Developing derivatives that are highly selective for their intended target over related proteins is crucial. For example, research into SIK inhibitors aims to create compounds with improved selectivity for SIK2/3 over SIK1 to achieve desired therapeutic effects while minimizing potential side effects. nih.gov

Enhancing Potency: Efforts should be directed toward synthesizing analogues with greater potency, allowing for efficacy at lower concentrations.

Prodrug Strategies: The development of prodrugs, which are converted into the active compound within the body, presents a promising avenue to enhance the therapeutic effects of benzoxazole derivatives. researchgate.net

Synergistic Interactions: Designing compounds that work synergistically with endogenous molecules is another advanced strategy. For instance, spirocyclic compounds derived from this compound have been designed as "MTA-synergistic" PRMT5 inhibitors, which are particularly effective in cancer cells that have an accumulation of the metabolite MTA. mdpi.com

Addressing Challenges in Preclinical to Clinical Translation

The transition from a promising preclinical compound to a successful clinical drug is fraught with challenges. Benzoxazole derivatives are no exception, facing hurdles such as potential toxicity, issues with drug stability, and poor in vivo activity despite promising in vitro results. rsc.orghep.com.cn A critical area for future research is a thorough assessment of the pharmacokinetic and toxicological profiles of lead candidates. researchgate.net Addressing these preclinical challenges early in the development process is essential for realizing the full clinical potential of this class of compounds. rsc.org

Investigation of Combination Therapies

The future of medicine, particularly in complex diseases like cancer, increasingly lies in combination therapies. Research into this compound derivatives should actively explore their potential use in conjunction with other therapeutic agents. For example, patent literature describes the potential use of SIK inhibitors, derived from this scaffold, in combination with anti-inflammatory agents, steroids, or immunosuppressants. nih.gov Similarly, PRMT5 inhibitors are being investigated for use with other targeted agents like PARG inhibitors. mdpi.com Investigating these combinations could reveal synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual agents, potentially overcoming drug resistance and improving patient outcomes.

Application in New Therapeutic Areas

While much research has focused on the anticancer potential of benzoxazoles, the structural scaffold is relevant to a much broader range of diseases. Future investigations should systematically screen this compound derivatives against a wider variety of biological targets to uncover new therapeutic applications.

Table 1: Emerging and Potential Therapeutic Areas for this compound Derivatives

Therapeutic Area Specific Disease/Condition Rationale / Target Citation(s)
Inflammatory Diseases Psoriasis, Inflammatory Bowel Disease Modulation of immune responses, Inhibition of SIKs nih.govresearchgate.net
Metabolic Disorders Diabetes Inhibition of Salt Inducible Kinases (SIKs) nih.gov
Musculoskeletal Disorders Osteoporosis Inhibition of Salt Inducible Kinases (SIKs) to promote bone anabolism nih.gov
Infectious Diseases Tuberculosis, M. abscessus Inhibition of essential pathogen enzymes like Pks13 nih.gov
Cardiovascular Disorders Various General activity of benzoxazole derivatives hep.com.cn

| Pain Management | Various | General activity of benzoxazole derivatives | hep.com.cn |

This diversification of research could lead to breakthroughs in areas with significant unmet medical needs.

Advancements in Computational Modeling for Drug Design

Modern drug discovery is greatly accelerated by computational techniques. In silico methods like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are powerful tools for designing and optimizing new drug candidates. rsc.orgnih.govnih.gov These approaches have been successfully applied to benzoxazole derivatives to predict their activity and understand their binding interactions with targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and DNA gyrase. rsc.orgresearchgate.net

Future research should intensify the use of these computational tools to:

Build predictive QSAR models to guide the synthesis of more potent derivatives. nih.govscholarsresearchlibrary.com

Perform molecular docking and MD simulations to visualize how derivatives bind to their protein targets, revealing key interactions that can be optimized. rsc.orgmdpi.comnih.gov

Screen virtual libraries of this compound derivatives against various disease targets to identify new leads for drug development programs.

A strong synergy between computational modeling and experimental synthesis and evaluation will be crucial for efficiently designing highly potent and selective drug candidates, saving considerable time and resources in the drug discovery pipeline. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing benzoxazole derivatives like Benzo[D]oxazol-2-ylmethanamine, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves cyclocondensation of ortho-aminophenols with carboxylic acid derivatives or thioureas under acidic conditions. For example, intermediates are validated via 1H^1H/13C^{13}C NMR and X-ray crystallography (CCDC 1850211/1850212 for structural confirmation) . Computational tools like DFT (B3LYP/6-31G(d)) further optimize reaction pathways by modeling transition states and electronic properties .

Q. How are optical properties (e.g., absorption/emission spectra) of benzoxazole derivatives experimentally determined?

  • Methodological Answer : UV-Vis absorption and photoluminescence (PL) spectra are measured in solvents like toluene or 2-methyltetrahydrofuran. For instance, π-π^* and n-π^* transitions in CzBBIT/2CzBBIT were resolved using time-resolved PL and phosphorescence spectroscopy at 77 K to distinguish singlet-triplet energy gaps (ΔEST\Delta E_{ST}) . Transient PL decay curves (e.g., τ = 1.2–2.5 µs) identify thermally activated delayed fluorescence (TADF) behavior .

Q. What thermal stability criteria are critical for benzoxazole-based materials in device applications?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures (TdT_d) and glass transition temperatures (TgT_g). For OLED host materials, Td>350CT_d > 350^\circ C and Tg>150CT_g > 150^\circ C are essential to prevent degradation during device operation, as seen in CzBBIT (Td=392CT_d = 392^\circ C, Tg=161CT_g = 161^\circ C) .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical HOMO/LUMO energies in benzoxazole derivatives?

  • Methodological Answer : Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations at the B3LYP/6-31G(d) level model frontier molecular orbitals. For example, CzBBIT’s HOMO (-5.8 eV) and LUMO (-2.5 eV) align with cyclic voltammetry data (±0.1 eV error), while deviations due to solvent effects are corrected using polarizable continuum models (PCMs) .

Q. What strategies mitigate concentration quenching in TADF-based OLEDs using benzoxazole hosts?

  • Methodological Answer : Host-guest doping ratios (e.g., 10–30 wt% IAcTr-out in CzBBIT) are optimized via solution-processed thin-film uniformity tests. Balanced charge transport (hole/electron mobility ~104^{-4} cm2 ^2/Vs) reduces exciton confinement, achieving external quantum efficiencies (EQE) up to 23.3% . Single-carrier devices (HODs/EODs) validate bipolar transport using PEDOT:PSS and TPBi layers .

Q. How do structural modifications (e.g., sp3^3-hybridized bridges) influence triplet energy (ETE_T) in benzoxazole hosts?

  • Methodological Answer : Non-conjugated methylene bridges in CzBBIT/2CzBBIT disrupt π-conjugation, elevating ETE_T to ~3.0 eV, which suppresses Dexter energy transfer and stabilizes TADF emitters. XRD and DFT confirm reduced orbital overlap, critical for maintaining high ETE_T while retaining solubility .

Q. What experimental and theoretical approaches validate contradictory spectral data (e.g., emission redshift in derivatives)?

  • Methodological Answer : Discrepancies in emission peaks (e.g., 376 nm vs. 388 nm in 2CzBBIT) are resolved via Franck-Condon analysis of vibrational progressions and solvent polarity tests. TD-DFT simulations of charge-transfer (CT) states rationalize redshifted emission as enhanced donor-acceptor interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.